Hexanoylglycine
Description
Hexanoylglycine has been reported in Drosophila melanogaster with data available.
Properties
IUPAC Name |
2-(hexanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKIPHSXMXJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178739 | |
| Record name | N-Caproylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24003-67-6 | |
| Record name | Hexanoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Caproylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24003-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Caproylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexanamidoacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV44XX9H2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Synthesis of Hexanoylglycine: A Technical Guide for Researchers
An In-depth Examination of the Biochemical Pathway, its Clinical Significance, and Analytical Methodologies
Introduction
Hexanoylglycine is an N-acylglycine that serves as a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] Under normal physiological conditions, N-acylglycines are minor metabolites of fatty acids.[3] However, in the context of MCAD deficiency, impaired fatty acid β-oxidation leads to the accumulation of specific acyl-CoA esters, which are subsequently conjugated with glycine to form their respective acylglycines. This guide provides a comprehensive overview of the metabolic pathway of this compound synthesis, its enzymatic regulation, quantitative data, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
The Core Metabolic Pathway of this compound Synthesis
The synthesis of this compound is a detoxification process that occurs within the mitochondrial matrix.[4] The primary reaction involves the conjugation of hexanoyl-coenzyme A (hexanoyl-CoA) with the amino acid glycine. This enzymatic reaction is catalyzed by glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[5][6] The overall reaction is as follows:
Hexanoyl-CoA + Glycine ⇌ this compound + Coenzyme A
This process serves to release coenzyme A (CoA), which is essential for numerous metabolic processes, from the accumulating and potentially toxic hexanoyl-CoA.[7]
The Role of Glycine N-Acyltransferase (GLYAT)
GLYAT is a key enzyme in the glycine conjugation pathway, responsible for detoxifying a range of endogenous and exogenous acyl-CoA molecules.[7] The enzyme exhibits broad substrate specificity, with a preference for benzoyl-CoA, but also significant activity with short- and medium-chain fatty acyl-CoAs, including hexanoyl-CoA.[4][8] The activity of human GLYAT is subject to regulation by post-translational modifications, such as acetylation, which can influence its catalytic efficiency.
Pathophysiological Context: MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive disorder characterized by the inability to properly metabolize medium-chain fatty acids (C6-C12).[9][10] The deficiency of the MCAD enzyme leads to a blockage in the β-oxidation spiral. During periods of fasting or metabolic stress, this impairment results in the accumulation of medium-chain fatty acyl-CoAs, most notably octanoyl-CoA, but also hexanoyl-CoA.[10]
This accumulation of hexanoyl-CoA drives the synthesis of this compound via the GLYAT-catalyzed reaction as an alternative metabolic route. Consequently, elevated levels of this compound in urine are a hallmark biochemical indicator of MCAD deficiency.[1][2] The accumulation of octanoic acid, derived from octanoyl-CoA, is also a known mitochondrial toxin, which can disrupt ammonia metabolism and contribute to the neurological symptoms seen in MCAD deficiency.[10]
Quantitative Data
The enzymatic synthesis of this compound is governed by the kinetic properties of glycine N-acyltransferase. The following table summarizes the available kinetic parameters for human and mouse GLYAT with relevant substrates.
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Human Liver | Hexanoyl-CoA | 0.3 - 5.6 mM | Not Reported | [1] |
| Human Liver | Glycine | 0.5 - 2.9 M | Not Reported | [1] |
| Recombinant Human | Octanoyl-CoA | 198 µM | 3.3 µmol/min/mg | [11] |
| Recombinant Mouse | Hexanoyl-CoA | Not Reported | Lower than Benzoyl-CoA & Butyryl-CoA | [8] |
| Recombinant Human | Isovaleryl-CoA | 124 µM | 7.64 µmol/min/mg | [11] |
| Recombinant Human | Benzoyl-CoA | 57.9 µM | 17.1 µmol/min/mg | [11] |
| Recombinant Human | Salicyl-CoA | 83.7 µM | 10.1 µmol/min/mg | [11] |
Experimental Protocols
Spectrophotometric Assay for Glycine N-Acyltransferase (GLYAT) Activity
This protocol is adapted for the measurement of GLYAT activity with hexanoyl-CoA as a substrate, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the release of Coenzyme A.
Materials:
-
Purified recombinant GLYAT or mitochondrial extract
-
Hexanoyl-CoA solution
-
Glycine solution
-
DTNB solution
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, a specific concentration of glycine, and DTNB.
-
Enzyme Addition: Add a known amount of purified GLYAT or mitochondrial extract to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a specific concentration of hexanoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The increase in absorbance corresponds to the formation of the TNB-CoA adduct, which is directly proportional to the amount of CoA released.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of TNB (14,150 M-1cm-1).
Quantitative Analysis of Urinary this compound by Stable Isotope Dilution LC-MS/MS
This protocol outlines a robust method for the precise quantification of this compound in urine samples, a critical diagnostic tool for MCAD deficiency.[2]
Materials:
-
Urine sample
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., this compound-d2)
-
Organic solvents (e.g., methanol, acetonitrile)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
To a known volume of urine, add a precise amount of the stable isotope-labeled internal standard.
-
-
Extraction:
-
Perform a solid-phase extraction to clean up the sample and concentrate the analyte.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the this compound and the internal standard with an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound from other urinary components using a suitable C18 liquid chromatography column with a gradient of water and organic solvent (both containing formic acid).
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native and labeled this compound.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound analytical standard and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. uniprot.org [uniprot.org]
Hexanoylglycine: A Technical Guide to its Discovery, Characterization, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoylglycine is an N-acylglycine that has emerged as a critical biomarker for the diagnosis of Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited disorder of fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound. It details the metabolic pathways associated with its formation, presents quantitative data on its levels in physiological and pathological states, and outlines the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in the study of metabolic disorders and drug development.
Introduction
This compound (C8H15NO3) is a metabolite formed from the conjugation of hexanoic acid, a medium-chain fatty acid, with the amino acid glycine.[1] Under normal physiological conditions, it is present in trace amounts in biological fluids.[2] However, its significance as a biomarker became apparent with the study of inborn errors of metabolism, particularly Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). In individuals with MCADD, a defect in the mitochondrial β-oxidation pathway leads to the accumulation of medium-chain fatty acids and their derivatives.[3] This accumulation results in the shunting of these metabolites into alternative pathways, including the glycine conjugation pathway, leading to a significant increase in the urinary excretion of this compound.[4][5]
Discovery and Initial Characterization
The discovery of this compound as a key diagnostic marker is intrinsically linked to the efforts to accurately diagnose MCADD, a condition that can otherwise be mistaken for sudden infant death syndrome or Reye's syndrome.[4] Early investigations into the urinary organic acid profiles of patients with a Reye-like phenotype revealed the excessive excretion of medium-chain dicarboxylic acids and this compound.[2] The development of stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) methods was a pivotal advancement that allowed for the precise and reliable quantification of urinary this compound, distinguishing MCADD patients from healthy individuals and those with other metabolic disorders.[4][6] These initial studies firmly established elevated urinary this compound as a hallmark of MCADD.[4]
Biological Formation and Metabolic Pathway
This compound is synthesized in the mitochondria of the liver and kidneys.[7] The formation is a detoxification process to eliminate accumulating hexanoyl-CoA, an intermediate of fatty acid β-oxidation.[8] This pathway is particularly crucial when the primary route of fatty acid metabolism is impaired, as is the case in MCADD.
The synthesis of this compound is a two-step process:
-
Activation of Hexanoic Acid: Hexanoic acid is first activated to its coenzyme A (CoA) ester, hexanoyl-CoA.
-
Glycine Conjugation: The enzyme glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to glycine, forming this compound and releasing free CoA.[9]
This process is essential for maintaining a pool of free Coenzyme A, which is vital for numerous metabolic processes, including the citric acid cycle and the continued, albeit limited, oxidation of other fatty acids.[10]
Metabolic Pathway Diagram
Caption: Metabolic pathway of this compound formation.
Quantitative Data
The concentration of this compound in urine is a key parameter for the diagnosis of MCADD. The following tables summarize the quantitative data from various studies.
Table 1: Urinary this compound Concentrations
| Population | Condition | This compound Concentration (µg/mg of creatinine) | Reference |
| Healthy Controls | Normal | 1-2 | [11] |
| MCADD Patients | Asymptomatic | 3-170 | [11] |
| MCADD Patients | Acute Phase | 20-600 | [11] |
Table 2: Kinetic Parameters of Human Liver Glycine N-acyltransferase (GLYAT)
| Substrate | Km (mmole/liter) | Reference |
| Glycine (with Hexanoyl-CoA as fixed substrate) | 0.5 - 2.9 | [3] |
| Hexanoyl-CoA (with Glycine as fixed substrate) | 0.3 - 5.6 | [3] |
Experimental Protocols
The accurate quantification of this compound is crucial for clinical diagnosis and research. The stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method is considered the gold standard.
Protocol: Quantitative Analysis of Urinary this compound by Stable-Isotope Dilution GC-MS
Objective: To accurately measure the concentration of this compound in a urine sample.
Principle: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]glycine-hexanoylglycine) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) this compound are then extracted, derivatized, and analyzed by GC-MS. The ratio of the ion intensities of the endogenous compound to the internal standard allows for precise quantification.
Materials:
-
Urine sample
-
Stable isotope-labeled internal standard ([¹³C₂]glycine-hexanoylglycine)
-
Organic solvents (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard for creatinine measurement (if normalizing)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge to remove any particulate matter.
-
Take a specific volume of the supernatant (e.g., 100 µL).
-
-
Internal Standard Spiking:
-
Add a known amount of the stable isotope-labeled internal standard to the urine sample.
-
-
Extraction:
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate the acylglycines.
-
Repeat the extraction process to ensure complete recovery.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA + 1% TMCS).
-
Heat the sample (e.g., at 60°C for 30 minutes) to convert the this compound to its volatile trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample. The temperature program should be optimized to achieve good separation of this compound from other urinary metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions characteristic of the TMS derivatives of endogenous this compound and the internal standard.
-
-
Quantification:
-
Measure the peak areas of the selected ions for both the endogenous this compound and the internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the original urine sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound and the internal standard.
-
Normalize the result to the urinary creatinine concentration if required.
-
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
Clinical Significance and Future Directions
The primary clinical application of this compound measurement is in the newborn screening and diagnosis of MCADD.[12] Early and accurate diagnosis is critical to prevent life-threatening metabolic crises in affected individuals.[2] The measurement of urinary this compound, often in conjunction with acylcarnitine profiling, is a cornerstone of this diagnostic process.[13]
Beyond MCADD, elevated levels of this compound may also be indicative of other conditions affecting mitochondrial fatty acid oxidation. Further research is needed to explore its potential as a biomarker in a broader range of metabolic disorders. The glycine conjugation pathway, in which this compound is a key metabolite, is also an area of active investigation for its role in detoxification and overall metabolic homeostasis.[8] Understanding the regulation of this pathway could open new avenues for therapeutic interventions in metabolic diseases.
Conclusion
This compound has transitioned from a relatively obscure metabolite to a vital diagnostic marker for MCADD. Its discovery and characterization have been driven by advancements in analytical chemistry and a deeper understanding of inborn errors of metabolism. This technical guide has provided a detailed overview of the current knowledge surrounding this compound, from its metabolic origins to its clinical application. Continued research into this compound and the glycine conjugation pathway holds promise for improving the diagnosis and management of a range of metabolic disorders.
References
- 1. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. Detection of urinary this compound in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnosis and Discussion -- Case 1076 [path.upmc.edu]
Hexanoylglycine: An In-Depth Technical Guide for Researchers and Drug Development Professionals
An Endogenous Metabolite and Key Biomarker
Hexanoylglycine is an N-acylglycine that serves as a crucial endogenous metabolite in human biochemistry. While typically present at low levels, its accumulation is a hallmark of specific inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, analytical quantification, and clinical significance for researchers, scientists, and professionals in drug development.
Quantitative Analysis of this compound
The concentration of this compound in biological fluids is a critical diagnostic marker. The following tables summarize the quantitative data available for this compound in human urine and plasma.
Table 1: Urinary this compound Concentrations
| Population | Condition | Concentration Range (µg/mg creatinine) | Concentration Range (mmol/mol creatinine) | Reference(s) |
| Healthy Individuals | Normal | 1-2 | < 2 | [1] |
| MCAD Deficient Patients | Asymptomatic | 3-170 | 5-15 | [1] |
| MCAD Deficient Patients | Acute Illness | 20-600 | Not specified | [2] |
Table 2: Plasma this compound and Related Acylcarnitine Concentrations
| Analyte | Population | Condition | Concentration Range (µmol/L) | Reference(s) |
| This compound | Healthy Individuals | Normal | Expected but not quantified | [3] |
| Hexanoylcarnitine | MCAD Deficient Patients | Symptomatic | 0.53 - 1.28 | [4] |
Metabolic Pathway of this compound
This compound is synthesized in the mitochondria from hexanoyl-CoA, an intermediate of fatty acid β-oxidation, and the amino acid glycine. This conjugation reaction is catalyzed by the enzyme glycine N-acyltransferase.[3][5][6] In individuals with MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is then shunted towards the formation of this compound, resulting in its elevated excretion.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is typically achieved through mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to increase its volatility. A common approach involves the formation of a pentafluorobenzyl (PFB) ester.
Sample Preparation and Derivatization (Urine):
-
Sample Collection: A random urine specimen is collected.
-
Internal Standard Addition: A stable isotope-labeled internal standard, such as [¹³C₂]this compound, is added to a defined volume of urine.
-
Extraction: The sample is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.
-
Derivatization: The extracted sample is dried, and a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a suitable solvent is added. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specified time (e.g., 45 minutes).[7]
-
Reconstitution: After derivatization, the sample is dried again and reconstituted in a solvent suitable for GC-MS injection.
GC-MS Analysis:
-
Column: A non-polar capillary column is typically used for separation.
-
Ionization: Electron Capture Negative Ionization (ECNI) is often employed for high sensitivity with PFB derivatives.[7]
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound-PFB and its internal standard is used for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound, often without the need for derivatization.
Sample Preparation (Plasma/Urine):
-
Sample Collection: Plasma or urine is collected.
-
Internal Standard Addition: An appropriate stable isotope-labeled internal standard is added.
-
Protein Precipitation (for plasma): A solvent such as acetonitrile is added to precipitate proteins. The sample is then centrifuged, and the supernatant is collected.
-
Dilution: The sample may be diluted with a suitable buffer before injection.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is commonly used for separation.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation.[8]
Clinical and Research Significance
Biomarker for MCAD Deficiency
The primary clinical utility of this compound is as a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency.[9] Its presence in elevated concentrations in urine is a key indicator of this metabolic disorder.
Potential Role in Obesity and Weight Gain
Recent research has suggested a potential link between urinary this compound levels and a predisposition to high-fat diet-induced weight gain.[9] In animal models, an increase in urinary this compound was observed over time in mice fed a high-fat diet.[9] The proposed mechanism involves the activation of mitochondrial oxidative pathways as a protective response to fatty acid overload. However, it is important to note that this compound is considered a biomarker in this context and not a direct signaling molecule that causes weight gain. Further research is needed to elucidate the precise mechanisms and its applicability to human obesity.
Conclusion
This compound is a pivotal endogenous metabolite whose quantification provides invaluable diagnostic information for MCAD deficiency. The analytical methods for its detection are well-established, with mass spectrometry-based techniques offering the requisite sensitivity and specificity. While its role as a biomarker for metabolic disorders is clear, emerging research into its association with diet-induced weight gain opens new avenues for investigation. This technical guide serves as a foundational resource for scientists and clinicians working to understand and leverage the biochemical significance of this compound.
References
- 1. High-Fat Diet-Induced Weight Gain, Behavioral Deficits, and Dopamine Changes in Young C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and therapeutic implications of medium-chain acylcarnitines in the medium-chain acyl-coA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000701) [hmdb.ca]
- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. This compound | C8H15NO3 | CID 99463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forensicrti.org [forensicrti.org]
- 9. US9410963B2 - this compound as biomarker for the predisposition for weight gain and obesity - Google Patents [patents.google.com]
Chemical structure and properties of N-Hexanoylglycine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexanoylglycine is an N-acylglycine that has garnered significant attention as a key biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N-Hexanoylglycine. Detailed experimental protocols for its synthesis and analysis, along with a discussion of its role in metabolic pathways, are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
N-Hexanoylglycine, also known as N-caproylglycine, is a derivative of the amino acid glycine. The molecule consists of a hexanoyl group (a six-carbon acyl chain) attached to the nitrogen atom of glycine.
Chemical Structure:
Table 1: Chemical Identifiers of N-Hexanoylglycine
| Identifier | Value |
| IUPAC Name | 2-(hexanoylamino)acetic acid[1] |
| Synonyms | N-Caproylglycine, Hexanoylglycine, 2-hexanamidoacetic acid, Caproylglycine[1] |
| CAS Number | 24003-67-6[1] |
| Molecular Formula | C8H15NO3[1] |
| Molecular Weight | 173.21 g/mol [1] |
| InChI Key | UPCKIPHSXMXJOX-UHFFFAOYSA-N[1] |
| SMILES | CCCCCC(=O)NCC(=O)O[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of N-Hexanoylglycine
| Property | Value | Source |
| Physical State | Solid[1] / Crystalline Solid | PubChem, Cayman Chemical |
| Water Solubility | 3.61 g/L (Predicted) | FooDB |
| logP | 0.9 (Predicted) | FooDB |
| pKa (Strongest Acidic) | 4.25 (Predicted) | FooDB |
| Hydrogen Bond Donor Count | 2 | FooDB |
| Hydrogen Bond Acceptor Count | 3 | FooDB |
| Rotatable Bond Count | 6 | FooDB |
| Polar Surface Area | 66.4 Ų | FooDB |
| Solubility in Organic Solvents | DMF: ~50 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~50 mg/mL | Cayman Chemical |
| Solubility in Aqueous Buffer | PBS (pH 7.2): ~5 mg/mL | Cayman Chemical |
Biological Significance and Signaling Pathways
N-Hexanoylglycine is primarily recognized as a metabolite that accumulates in individuals with certain inborn errors of metabolism, particularly MCAD deficiency.[2] This genetic disorder impairs the mitochondrial beta-oxidation of medium-chain fatty acids.
In a healthy individual, fatty acids are broken down through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. When the MCAD enzyme is deficient, the beta-oxidation of medium-chain fatty acids is blocked. This leads to an accumulation of medium-chain acyl-CoA esters, such as hexanoyl-CoA, within the mitochondria.
To detoxify the cell from these accumulating acyl-CoA species, the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl group from acyl-CoA to glycine.[2] This reaction produces the corresponding N-acylglycine, in this case, N-Hexanoylglycine, which is then excreted in the urine.[2] The elevated levels of N-Hexanoylglycine in urine are therefore a key diagnostic marker for MCAD deficiency.
Below is a diagram illustrating the metabolic pathway leading to the formation of N-Hexanoylglycine in MCAD deficiency.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-Hexanoylglycine.
Synthesis of N-Hexanoylglycine
The synthesis of N-Hexanoylglycine can be achieved through the N-acylation of glycine. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.
Materials:
-
Glycine
-
Hexanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask. Cool the flask in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the cold glycine solution while vigorously stirring. The hexanoyl chloride can be dissolved in an organic solvent like dichloromethane to facilitate addition. Maintain the temperature below 5°C during the addition to minimize hydrolysis of the acyl chloride.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The reaction can then be allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the aqueous layer. Wash the aqueous layer with dichloromethane to remove any unreacted hexanoyl chloride and other organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Hexanoylglycine should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Drying: Dry the purified N-Hexanoylglycine under vacuum to obtain the final product.
The following diagram outlines the general workflow for the synthesis of N-Hexanoylglycine.
Analysis of N-Hexanoylglycine
The quantitative analysis of N-Hexanoylglycine in biological samples, particularly urine, is crucial for the diagnosis of MCAD deficiency. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
Sample Preparation:
-
Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add an internal standard, such as a stable isotope-labeled N-Hexanoylglycine (e.g., N-Hexanoylglycine-d2), to allow for accurate quantification.
-
Extraction: Acidify the urine sample with HCl. Extract the acylglycines using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Derivatization: The extracted acylglycines are non-volatile and require derivatization prior to GC-MS analysis. A common method is esterification to form more volatile derivatives. This can be achieved by reacting the extract with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by preparing pentafluorobenzyl (PFB) esters.
-
Solvent Evaporation and Reconstitution: After derivatization, the solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS.
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis, monitoring characteristic ions of the N-Hexanoylglycine derivative and its internal standard.
UPLC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
Sample Preparation:
-
Internal Standard Addition: Add a stable isotope-labeled internal standard to a urine sample.
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase.
-
Filtration/Centrifugation: Remove any particulate matter by filtration or centrifugation before injection. In many cases, derivatization is not required for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions (Typical):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Appropriate for the UPLC column dimensions.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-Hexanoylglycine and its internal standard are monitored for high selectivity and sensitivity.
The following diagram illustrates a general workflow for the analysis of N-Hexanoylglycine in a urine sample.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-Hexanoylglycine.
Table 3: 1H NMR Spectral Data of N-Hexanoylglycine (500 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.88 - 0.91 | t | 3H | -CH3 |
| 1.29 - 1.37 | m | 4H | -CH2-CH2-CH3 |
| 1.63 - 1.69 | p | 2H | -CH2-CH2-C=O |
| 2.25 - 2.28 | t | 2H | -CH2-C=O |
| 4.09 - 4.10 | d | 2H | -NH-CH2-COOH |
| ~6.0 (broad) | s | 1H | -NH- |
| ~10.0 (broad) | s | 1H | -COOH |
Note: The chemical shifts for the NH and COOH protons are broad and their positions can vary depending on the concentration and purity of the sample.
Table 4: 13C NMR Spectral Data of N-Hexanoylglycine (Frequency not specified, CDCl3)
| Chemical Shift (ppm) | Assignment |
| 13.87 | -CH3 |
| 22.31 | -CH2-CH3 |
| 25.16 | -CH2-CH2-C=O |
| 31.37 | -CH2-CH2-CH3 |
| 36.27 | -CH2-C=O |
| 41.57 | -NH-CH2-COOH |
| ~174 | -C=O (amide) |
| ~175 | -COOH (acid) |
Note: The exact chemical shifts for the carbonyl carbons can vary.
Conclusion
N-Hexanoylglycine is a molecule of significant clinical importance, serving as a crucial biomarker for the diagnosis of MCAD deficiency and other related metabolic disorders. This technical guide has provided a detailed overview of its chemical structure, properties, and biological role. The experimental protocols for its synthesis and analysis are intended to provide a solid foundation for researchers and scientists working with this compound. Further research into the broader biological activities of N-Hexanoylglycine and other N-acylglycines may reveal novel therapeutic opportunities.
References
Biosynthesis of Hexanoylglycine from Hexanoyl-CoA and Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of hexanoylglycine, a key metabolic intermediate formed from the conjugation of hexanoyl-CoA and glycine. This reaction is primarily catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The formation of this compound is of significant interest in the study of inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where it serves as a critical diagnostic biomarker. This document details the enzymatic processes, kinetic parameters, and relevant metabolic pathways. Furthermore, it provides in-depth experimental protocols for the expression and purification of recombinant GLYAT, enzymatic activity assays, and the quantification of this compound, aiming to equip researchers with the necessary information to investigate this important biochemical pathway.
Introduction
This compound is an acylated amino acid that is typically present at low levels in healthy individuals. Its biosynthesis is a crucial step in the metabolism of medium-chain fatty acids. The primary pathway for its formation involves the enzymatic conjugation of hexanoyl-CoA with the amino acid glycine[1][2]. This reaction is catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13), a mitochondrial enzyme predominantly found in the liver and kidneys[3][4].
The clinical significance of this compound lies in its role as a biomarker for MCAD deficiency, an autosomal recessive genetic disorder of fatty acid oxidation. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is subsequently shunted towards the glycine conjugation pathway, resulting in elevated levels of this compound in urine.
This guide will explore the core aspects of this compound biosynthesis, providing quantitative data, detailed experimental procedures, and visual representations of the involved pathways to facilitate further research and development in this area.
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is a two-step process involving the activation of hexanoic acid to hexanoyl-CoA and its subsequent conjugation with glycine.
Formation of Hexanoyl-CoA
Hexanoic acid is first activated to its CoA thioester, hexanoyl-CoA, by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases. Specifically, medium-chain acyl-CoA synthetases, such as ACSM2A, catalyze this ATP-dependent reaction[5].
Reaction: Hexanoate + ATP + CoA ⇌ Hexanoyl-CoA + AMP + Diphosphate
Glycine N-Acyltransferase (GLYAT)
The final step in this compound synthesis is the transfer of the hexanoyl group from hexanoyl-CoA to glycine, a reaction catalyzed by GLYAT[1]. This enzyme belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily[6].
Reaction: Hexanoyl-CoA + Glycine ⇌ this compound + CoA-SH
GLYAT is a mitochondrial enzyme, and its localization is crucial for the detoxification of acyl-CoAs that may accumulate within the mitochondria due to metabolic dysfunctions[3].
Quantitative Data
The following tables summarize the kinetic parameters of the key enzymes involved in this compound biosynthesis.
Table 1: Kinetic Parameters of Human Liver Acyl-CoA:Glycine N-Acyltransferase (GLYAT) for Various Acyl-CoA Esters
| Acyl-CoA Substrate | Km (mmole/liter) | Vmax (nmole/min/mg protein) |
| Butyryl-CoA | 0.8 | 1.8 |
| Hexanoyl-CoA | 0.5 | 1.5 |
| Octanoyl-CoA | 0.4 | 1.2 |
| Decanoyl-CoA | 0.3 | 0.9 |
Data obtained from in vitro studies on human liver homogenates.
Table 2: Apparent Kinetic Constants of Human Liver GLYAT with Glycine as the Variable Substrate
| Fixed Acyl-CoA Substrate | Km for Glycine (mmole/liter) |
| Butyryl-CoA | 2.9 |
| Hexanoyl-CoA | 2.5 |
| Octanoyl-CoA | 1.8 |
| Decanoyl-CoA | 1.2 |
Data obtained from in vitro studies on human liver homogenates.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Expression and Purification of Recombinant Human GLYAT in E. coli
This protocol describes the expression of His-tagged human GLYAT in a bacterial system and its subsequent purification using affinity chromatography.
Materials:
-
pET expression vector containing the human GLYAT gene with an N-terminal His6-tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Bradford Assay Reagent
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-GLYAT plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification:
-
Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin.
-
Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.
-
Wash the resin with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
-
Analysis: Analyze the purified protein fractions by SDS-PAGE and determine the protein concentration using the Bradford assay.
Spectrophotometric Assay of GLYAT Activity
This assay measures the activity of GLYAT by detecting the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.
Materials:
-
Purified recombinant GLYAT or mitochondrial extract
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Hexanoyl-CoA (10 mM stock solution)
-
Glycine (1 M stock solution)
-
DTNB (10 mM stock solution in Assay Buffer)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
Glycine (final concentration 10-100 mM)
-
DTNB (final concentration 0.2 mM)
-
Purified enzyme (5-10 µg) or mitochondrial extract
-
-
Initiation of Reaction: Initiate the reaction by adding hexanoyl-CoA (final concentration 0.1-1 mM).
-
Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the TNB2- anion (14,150 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Urine sample
-
Internal Standard (e.g., [¹³C₂]glycine labeled this compound)
-
Methanol
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulates.
-
To 100 µL of supernatant, add the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Conditions: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
-
-
Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Biosynthetic pathway of this compound from hexanoate.
Caption: Workflow for this compound quantification in urine.
Conclusion
The biosynthesis of this compound is a fundamental metabolic process with significant clinical relevance, particularly in the diagnosis of MCAD deficiency. This technical guide has provided a detailed overview of the enzymatic reactions, quantitative data, and experimental protocols necessary for the investigation of this pathway. The provided methodologies for enzyme expression, activity assays, and metabolite quantification offer a solid foundation for researchers in the fields of biochemistry, clinical diagnostics, and drug development. The visual representations of the biosynthetic and experimental workflows aim to further clarify these complex processes. A thorough understanding of this compound metabolism is essential for the development of improved diagnostic tools and potential therapeutic strategies for related metabolic disorders.
References
- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. stackoverflow.com [stackoverflow.com]
- 3. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physiological Concentration of Hexanoylglycine in Urine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of hexanoylglycine in human urine. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document details quantitative data, experimental protocols for measurement, and the metabolic context of this important biomarker.
Introduction to this compound
This compound is an acylglycine, a conjugate of hexanoic acid and glycine. Under normal physiological conditions, it is a minor metabolite of fatty acid oxidation. However, its concentration in urine can be significantly elevated in certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). In MCADD, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is then conjugated with glycine as a detoxification mechanism. Therefore, the accurate quantification of urinary this compound is a critical tool in the diagnosis and monitoring of MCADD and other related metabolic disorders.
Physiological Concentration of this compound in Urine
The concentration of this compound in the urine of healthy individuals is typically low. However, values can vary based on age and analytical methodology. The following table summarizes the reported physiological concentrations of this compound in urine from various studies. For comparative purposes, all values have been standardized to µmol/mmol of creatinine.
Table 1: Physiological Concentration of this compound in Urine
| Population | Concentration (µmol/mmol creatinine) | Notes | Reference(s) |
| General Healthy Population | 0.08 - 1.09 | Converted from an optimal range of 0.7 - 9.6 nmol/mg creatinine. This range is provided as a general guideline for a healthy status. | [1] |
| Healthy Controls (Children, n=19) | < 2 | This study on urinary acylglycines in patients with beta-oxidation defects reported this upper limit for their control group. | [2] |
| Healthy Pediatric Population | Not typically detected or at trace levels | Studies on urinary organic acids in healthy children often do not report a quantifiable reference range for this compound due to its very low concentration. | [3][4][5] |
| Healthy Neonates | Not typically detected or at trace levels | Similar to children, healthy newborns are expected to have very low to undetectable levels of urinary this compound. | [6][7] |
| Healthy Adults | Not typically detected or at trace levels | In the absence of metabolic disorders, urinary this compound concentrations in adults are generally below the limit of detection of many routine organic acid analyses. | [8] |
Note: The conversion from nmol/mg creatinine to µmol/mmol creatinine was performed using an approximate average molar mass of creatinine of 113.12 g/mol .
Metabolic Pathway of this compound Formation
This compound is formed in the mitochondria from hexanoyl-CoA and glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase. The primary driver for the formation of this compound is the accumulation of its precursor, hexanoyl-CoA. In a healthy state, the concentration of hexanoyl-CoA is kept low by its efficient metabolism through the fatty acid beta-oxidation spiral. However, in conditions like MCADD, a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme leads to a bottleneck in this pathway, causing hexanoyl-CoA to accumulate. The conjugation of this excess hexanoyl-CoA with glycine serves as a detoxification and elimination pathway.
Experimental Protocols for Quantification
The quantification of this compound in urine is typically performed using mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, which are crucial for measuring the low physiological concentrations of this analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of urinary organic acids, including acylglycines. The protocol generally involves sample preparation followed by instrumental analysis.
Sample Preparation:
-
Urine Collection: A random urine sample is collected in a clean container. For quantitative analysis, it is recommended to also measure the creatinine concentration in the same sample to normalize the results.
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-hexanoylglycine) is added to a specific volume of urine. This is crucial for accurate quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis.
-
Extraction: The organic acids, including this compound, are extracted from the urine matrix. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate after acidification of the urine sample (e.g., with HCl).
-
Derivatization: Acylglycines are not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid and amide groups into their trimethylsilyl (TMS) derivatives.
-
Reconstitution: After derivatization, the sample is dried down and reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system.
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.
-
Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and specificity. Specific ions for the TMS derivative of this compound and its internal standard are monitored.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
UPLC-MS/MS offers higher throughput and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.
Sample Preparation:
-
Urine Collection: A random urine sample is collected. Creatinine measurement for normalization is also recommended.
-
Internal Standard Addition: A stable isotope-labeled internal standard is added to the urine sample.
-
Dilution: The urine sample is typically diluted with a suitable buffer or mobile phase (e.g., 1:10 with water or the initial mobile phase).
-
Filtration/Centrifugation: The diluted sample is filtered (e.g., through a 0.22 µm filter) or centrifuged to remove particulates before injection.
UPLC-MS/MS Analysis:
-
Ultra-Performance Liquid Chromatograph (UPLC):
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is commonly used for efficient separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A gradient elution with two solvents is employed. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid. The gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.
-
Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.3-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 2-5 µL) is injected.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI), usually in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The specific precursor-to-product ion transition provides high selectivity.
-
Conclusion
The quantification of urinary this compound is a valuable tool in the field of metabolic research and clinical diagnostics. While its physiological concentration in healthy individuals is very low, its significant elevation in certain metabolic disorders, such as MCADD, makes it a crucial biomarker. The use of sensitive and specific analytical techniques like GC-MS and UPLC-MS/MS is essential for accurate measurement. This guide provides a foundational understanding of the physiological levels of this compound, its metabolic origin, and the methodologies for its quantification, which will be beneficial for researchers and professionals in the field. Further studies to establish more detailed age- and population-specific reference ranges will continue to enhance the clinical utility of this important metabolite.
References
- 1. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 4. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Normal laboratory values for neonates | Safer Care Victoria [safercare.vic.gov.au]
- 8. biorxiv.org [biorxiv.org]
The Role of Glycine N-Acyltransferase in Hexanoylglycine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Glycine N-Acyltransferase (GLYAT) in the biosynthesis of hexanoylglycine. This compound, an N-acylglycine, is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism. Understanding the enzymatic process of its formation is crucial for the development of novel diagnostic and therapeutic strategies. This document details the biochemical pathways, kinetic properties of GLYAT, and comprehensive experimental protocols for its study.
Introduction to Glycine N-Acyltransferase (GLYAT)
Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase, is a mitochondrial enzyme that plays a crucial role in the detoxification of a variety of xenobiotic and endogenous acyl-CoA molecules.[1] By catalyzing the conjugation of these acyl-CoAs with the amino acid glycine, GLYAT facilitates their conversion into more water-soluble N-acylglycines, which can be readily excreted in the urine.[2] This process is vital for maintaining mitochondrial homeostasis by regenerating free coenzyme A (CoA), which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid β-oxidation.[3]
The general reaction catalyzed by GLYAT is as follows:
Acyl-CoA + Glycine ⇌ N-Acylglycine + CoA [1]
GLYAT exhibits substrate promiscuity, acting on a range of short- and medium-chain acyl-CoAs. This includes hexanoyl-CoA, the activated form of hexanoic acid. The formation of this compound is of particular clinical significance as its accumulation in urine is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.
The Metabolic Pathway of this compound Formation
The formation of this compound is a two-step process that primarily occurs in the mitochondria of liver and kidney cells. The pathway involves the activation of hexanoic acid to its CoA thioester, followed by the GLYAT-catalyzed conjugation with glycine.
Quantitative Data: GLYAT Enzyme Kinetics
The catalytic efficiency of GLYAT with various acyl-CoA substrates is critical for understanding its physiological role. The following tables summarize the apparent kinetic constants for human and mouse GLYAT with hexanoyl-CoA and other relevant short-chain acyl-CoAs.
Table 1: Apparent Kinetic Constants of Human Liver GLYAT for Various Acyl-CoA Substrates
| Acyl-CoA Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) |
| Butyryl-CoA | 0.4 | 1.8 |
| Hexanoyl-CoA | 0.3 | 2.5 |
| Octanoyl-CoA | 0.3 | 2.1 |
| Decanoyl-CoA | 5.6 | 1.9 |
| Isobutyryl-CoA | 0.4 | 1.2 |
| Isovaleryl-CoA | 0.4 | 1.7 |
Data adapted from in vitro studies on human liver acyl-CoA: glycine acyltransferase.[4]
Table 2: Steady-State Kinetic Constants of Recombinant Mouse GLYAT
| Amino Acceptor Substrate (at 100 mM Glycine) | (kcat/Km)app (M-1s-1) |
| Acetyl-CoA | (1.1 ± 0.08) x 103 |
| Butyryl-CoA | (2.2 ± 0.13) x 105 |
| Hexanoyl-CoA | (1.3 ± 0.09) x 105 |
| Benzoyl-CoA | (4.5 ± 0.27) x 105 |
Data from the characterization of recombinant mouse GLYAT expressed in E. coli.[5]
Experimental Protocols
Recombinant Expression and Purification of Human GLYAT
This protocol describes a general workflow for the expression and purification of His-tagged human GLYAT in E. coli.
Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the human GLYAT coding sequence fused to an N-terminal or C-terminal polyhistidine tag (e.g., pET vector).[6][7]
-
Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[8]
-
Expression: Reduce the incubation temperature to 18-25°C and continue shaking overnight to enhance the yield of soluble protein.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors) and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged GLYAT with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[5]
-
Buffer Exchange and Storage: Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term stability. Store the purified enzyme at -80°C.[8]
-
Quality Control: Assess the purity of the recombinant GLYAT by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.
GLYAT Enzyme Activity Assay (DTNB-based)
This colorimetric assay measures the rate of Coenzyme A (CoA) release during the glycine conjugation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8][9][10]
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 25 mM Tris-acetate or Tris-HCl, pH 8.0.
-
DTNB Solution: Prepare a stock solution of DTNB in the reaction buffer.
-
Substrate Solutions: Prepare stock solutions of glycine and hexanoyl-CoA in the reaction buffer or water.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, prepare a reaction mixture containing:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding hexanoyl-CoA to a final concentration (e.g., 80 µM for routine assays, or varied for kinetic studies).[11]
-
Immediately monitor the increase in absorbance at 412 nm in a spectrophotometer capable of kinetic measurements. Record readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time and determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M-1cm-1 at 412 nm.[10]
-
Quantification of this compound in Urine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices like urine.[12][13]
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To a specific volume of urine (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in sample processing.[14]
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.[15]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a reverse-phase column (e.g., C18) for chromatographic separation. The mobile phases typically consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution is used to separate this compound from other urine components.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring for a specific product ion generated by collision-induced dissociation.
-
Example MRM transition: The specific m/z values for the precursor and product ions of this compound and its internal standard would need to be optimized on the specific instrument used.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the urine samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
Glycine N-acyltransferase is a key enzyme in the metabolic pathway leading to the formation of this compound. Its role extends beyond simple detoxification, as it is integral to maintaining mitochondrial function and its activity directly impacts the levels of diagnostic biomarkers for significant metabolic disorders. The kinetic data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the function of GLYAT and its implications in human health and disease. Continued research into the substrate specificity and regulation of GLYAT will be invaluable for the development of targeted therapies for metabolic diseases.
References
- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. Molecular Cloning and Characterization of a Novel Human Glycine-N-acyltransferase Gene GLYATL1, Which Activates Transcriptional Activity of HSE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLYAT Human|Glycine-N-Acyltransferase Human Recombinant [novateinbio.com]
- 7. protocols.io [protocols.io]
- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. An LC/ESI-MS/MS Method for Quantification of this compound in Three Different Urine Samples Within a Single Run Using Triplex 1-[(4- Diethylaminophenyl)carbonyl]piperazine Isotopologues [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
Hexanoylglycine: A Marker of Mitochondrial Dysfunction in Medium-Chain Acyl-CoA Dehydrogenase Deficiency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexanoylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder that impairs mitochondrial fatty acid β-oxidation. While not the primary causative agent of mitochondrial damage, the presence of elevated this compound levels is a direct indicator of a critical metabolic bottleneck that leads to significant mitochondrial dysfunction. This dysfunction is characterized by impaired energy production, increased oxidative stress, and the accumulation of toxic intermediate metabolites. This technical guide provides a comprehensive overview of the role of this compound in the context of MCAD deficiency, detailing the underlying mechanisms of mitochondrial impairment, presenting quantitative data on metabolite accumulation, outlining key experimental protocols for studying this pathway, and visualizing the associated cellular processes.
Introduction: The Link Between this compound and Mitochondrial Health
Mitochondria are central to cellular energy metabolism, primarily through the β-oxidation of fatty acids and the subsequent generation of ATP via oxidative phosphorylation. Genetic defects in the enzymes of fatty acid oxidation, such as MCAD deficiency, disrupt this vital process, leading to a cascade of pathological events. This compound, an acylglycine, is a metabolic byproduct that accumulates when the β-oxidation of medium-chain fatty acids is blocked. Its detection in urine is a highly specific and sensitive marker for the diagnosis of MCAD deficiency. While the toxicity in MCAD deficiency is largely attributed to the buildup of medium-chain fatty acids and their CoA esters, the presence of this compound serves as a crucial indicator of the underlying mitochondrial distress.
The Pathophysiology of MCAD Deficiency and this compound Formation
Medium-chain acyl-CoA dehydrogenase (MCAD) is a mitochondrial enzyme that catalyzes the initial step in the β-oxidation of fatty acids with chain lengths of 6 to 12 carbons. In individuals with MCAD deficiency, a faulty MCAD enzyme leads to the accumulation of medium-chain acyl-CoA esters, particularly hexanoyl-CoA, within the mitochondrial matrix. To alleviate the toxic effects of these accumulating acyl-CoAs, the cell employs alternative detoxification pathways. One such pathway involves the conjugation of hexanoyl-CoA with glycine by the enzyme glycine N-acyltransferase, resulting in the formation of this compound. This water-soluble conjugate is then excreted in the urine.
dot
The Dawn of Acylglycine Research: A Technical Guide to Early Discoveries and their Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, the study of acylglycines represents a crucial chapter in understanding inborn errors of metabolism and detoxification pathways. These conjugated amino acids, once obscure metabolites, are now recognized as vital biomarkers for a range of metabolic disorders. This technical guide delves into the seminal early studies that first identified acylglycines, elucidated their metabolic significance, and laid the groundwork for modern diagnostic techniques. We will explore the foundational experimental protocols, present key quantitative data from pioneering research, and visualize the metabolic pathways and workflows as they were understood in the nascent stages of this field.
The Pivotal Discovery: N-Isovalerylglycine in Isovaleric Acidemia
A landmark in the history of acylglycine research was the identification of N-isovalerylglycine in the urine of patients with isovaleric acidemia. This discovery, detailed in the groundbreaking 1967 paper by Tanaka and Isselbacher, provided the first direct evidence of an alternative metabolic pathway for acyl-CoAs in the context of a specific enzymatic defect.[1][2] Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of isovaleryl-CoA dehydrogenase, a key enzyme in the catabolism of the branched-chain amino acid leucine.[1] This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives.[1] The identification of N-isovalerylglycine as a major urinary metabolite in these patients demonstrated that glycine conjugation serves as a crucial detoxification mechanism, converting the toxic isovaleryl-CoA into a water-soluble, excretable compound.[1][3]
Quantitative Analysis of Urinary Acylglycines in Early Studies
The early quantitative analysis of acylglycines was instrumental in establishing their role as biomarkers. The following table summarizes the urinary excretion of N-isovalerylglycine in patients with isovaleric acidemia as reported in early research.
| Acylglycine | Patient Population | Urinary Excretion Rate | Normal Control Excretion | Fold Increase (approx.) | Reference |
| N-Isovalerylglycine | Patients with Isovaleric Acidemia | 0.5 - 1.5 g/day | Not detected | > 1000 | Tanaka & Isselbacher, 1967 |
Early Experimental Protocols
The methodologies employed in the initial studies of acylglycines, while rudimentary by today's standards, were ingeniously applied to isolate and identify these novel compounds.
Protocol 1: Isolation and Identification of N-Isovalerylglycine from Urine (Adapted from Tanaka & Isselbacher, 1967)
This protocol outlines the multi-step process used to extract, purify, and identify N-isovalerylglycine from patient urine.
1. Urine Collection and Initial Extraction:
- 24-hour urine samples were collected from patients with isovaleric acidemia.
- The urine was acidified to pH 1.0 with concentrated HCl.
- The acidified urine was then subjected to continuous extraction with diethyl ether for 48 hours, followed by extraction with ethyl acetate.
2. Column Chromatography for Purification:
- The dried extracts were dissolved in a small volume of solvent and applied to a silicic acid column.
- The column was eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with the addition of diethyl ether and ethanol.
- Fractions were collected and monitored for the presence of the compound of interest using techniques like thin-layer chromatography.
3. Crystallization:
- Fractions containing the purified compound were pooled and the solvent was evaporated.
- The resulting residue was recrystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure crystals of N-isovalerylglycine.
4. Identification and Characterization:
- Melting Point Determination: The melting point of the crystals was determined and compared to a synthesized standard.
- Elemental Analysis: The elemental composition (C, H, N) of the compound was determined to confirm its empirical formula.
- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups, such as the amide and carboxylic acid moieties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provided detailed information about the structure of the molecule, confirming the presence of the isovaleryl and glycine components.
- Mass Spectrometry: Mass spectrometry was used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Protocol 2: Paper Chromatography for the Analysis of Urinary Organic Acids (General Method, circa 1960s)
Paper chromatography was a fundamental technique for the separation and tentative identification of organic acids in biological fluids before the widespread adoption of gas chromatography.[4][5][6][7]
1. Sample Preparation:
- Urine samples were acidified and extracted with an organic solvent (e.g., diethyl ether) to isolate the organic acids.[6]
- The solvent was evaporated, and the residue was redissolved in a small volume of a suitable solvent for spotting.
2. Chromatogram Development:
- The concentrated extract was spotted onto a sheet of chromatography paper (e.g., Whatman No. 1).
- The paper was placed in a chromatography tank containing a solvent system (e.g., butanol-acetic acid-water).
- The solvent was allowed to ascend the paper, separating the organic acids based on their differential partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent).
3. Visualization:
- After the solvent front reached a desired height, the paper was removed and dried.
- The separated, colorless organic acids were visualized by spraying the paper with a pH indicator solution (e.g., bromocresol green), which would change color in the presence of the acidic compounds.
4. Identification:
- The position of the spots was characterized by their Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front).
- The Rf values of the unknown spots were compared to those of known organic acid standards run on the same chromatogram for tentative identification.
Metabolic Pathways and Experimental Workflows
The discovery of acylglycines provided crucial insights into the metabolic pathways for the detoxification of acyl-CoA esters.
Glycine Conjugation Pathway
The primary pathway for the formation of acylglycines is the glycine conjugation pathway, which occurs in the mitochondria of the liver and kidneys. This two-step process was a key area of investigation in early metabolic research.
Caption: The mitochondrial glycine conjugation pathway for the detoxification of acyl-CoA esters.
Experimental Workflow for Acylglycine Discovery (circa 1960s)
The following diagram illustrates the typical experimental workflow used in the 1960s for the discovery and characterization of novel metabolites like acylglycines from patient samples.
Caption: A typical experimental workflow for the isolation and identification of novel metabolites in the 1960s.
Beyond Isovalerylglycine: Early Studies on Other Acylglycines
While the discovery of N-isovalerylglycine was a watershed moment, early research also began to uncover other acylglycines and their metabolic relevance.
-
Phenylacetylglycine: This acylglycine was identified as a metabolite of phenylalanine. Later studies would reveal its connection to gut microbiota metabolism and its potential role in cardiovascular health.[8][9][10][11]
-
Butyrylglycine and other short-chain acylglycines: The presence of other short-chain acylglycines in urine was also noted in early studies, hinting at their broader role in fatty acid metabolism and the diagnosis of other inborn errors of metabolism.
Conclusion
The early studies on acylglycines, characterized by meticulous experimental work and insightful biochemical reasoning, fundamentally changed our understanding of intermediary metabolism and inborn errors of metabolism. The identification of N-isovalerylglycine in isovaleric acidemia not only provided a diagnostic marker but also illuminated the crucial role of glycine conjugation as a detoxification pathway. The foundational protocols and discoveries from this era paved the way for the development of the sophisticated metabolomic techniques used today in newborn screening and the diagnosis of a wide array of metabolic disorders. This technical guide serves as a testament to the pioneering scientists whose work continues to inform and inspire researchers in the ongoing quest to unravel the complexities of human metabolism.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper chromatographic studies of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. Paper chromatography of urinary amino acids. A 30 year survey of dietary influences on the normal pattern, and patients' results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gut microbiota metabolite phenylacetylglycine regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Urinary Hexanoylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder that affects fatty acid oxidation.[1][2] This condition can lead to serious health issues, particularly in infants and young children, if not diagnosed and managed early. The quantitative analysis of this compound in urine is a key diagnostic tool, and Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for its determination. This application note provides a detailed protocol for the quantification of urinary this compound using a stable isotope dilution GC-MS method.
Principle
The method is based on the principle of stable isotope dilution gas chromatography-mass spectrometry (GC-MS). A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]glycine-hexanoylglycine) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) this compound are then extracted from the urine matrix, derivatized to increase their volatility and thermal stability, and subsequently analyzed by GC-MS. The separation of the derivatized this compound is achieved on a gas chromatographic column, and detection is performed by a mass spectrometer. Quantification is based on the ratio of the peak area of the unlabeled analyte to that of the labeled internal standard. This approach corrects for variations in extraction efficiency and sample matrix effects, ensuring high accuracy and precision.[1][3]
Clinical Significance
Elevated levels of urinary this compound are a hallmark of MCADD. In this autosomal recessive disorder, the enzyme medium-chain acyl-CoA dehydrogenase is deficient, leading to an inability to properly break down medium-chain fatty acids for energy. This results in the accumulation of medium-chain acyl-CoAs, which are then conjugated with glycine to form acylglycines, such as this compound, and excreted in the urine. Quantitative analysis of this compound is crucial for the diagnosis and monitoring of MCADD patients.[1][2]
Signaling Pathway
Experimental Workflow
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled this compound internal standard (e.g., N-hexanoyl-[2-¹³C₂]glycine)
-
Hydrochloric acid (HCl), 5M
-
Sodium chloride (NaCl), solid
-
Ethyl acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Nitrogen gas, high purity
-
Urine samples (store at -20°C or lower)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a glass centrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol).
-
Add a known amount of the stable isotope-labeled internal standard solution to each sample, calibrator, and quality control sample.
-
Acidify the urine samples to a pH of less than 2 by adding a few drops of 5M HCl. Check the pH using pH paper.
-
Saturate the acidified urine with solid sodium chloride to improve the extraction efficiency of the organic acids. Vortex thoroughly.
-
Perform a liquid-liquid extraction by adding an appropriate volume of ethyl acetate (e.g., 2 mL). Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction step (steps 6-8) with a fresh aliquot of ethyl acetate and combine the organic extracts.
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or in a heating block set to a low temperature (e.g., 40°C).
3. Derivatization
-
To the dried residue, add a derivatization agent. A common agent for organic acids is a mixture of BSTFA with 1% TMCS and pyridine (e.g., 50 µL of BSTFA and 10 µL of pyridine).
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture in a heating block at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the derivatized this compound and its internal standard. For example, for the trimethylsilyl (TMS) derivative of this compound, characteristic ions might include m/z 174 and m/z 260. For the stable isotope-labeled internal standard, the corresponding ions with the appropriate mass shift would be monitored.
-
5. Data Analysis
-
Integrate the peak areas of the selected ions for both the endogenous this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Express the final concentration of this compound relative to the urinary creatinine concentration (e.g., in µmol/mmol creatinine).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated stable isotope dilution GC-MS method for the quantification of urinary this compound. The exact values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.1 µmol/L |
| Precision (Intra-day RSD%) | < 10% |
| Precision (Inter-day RSD%) | < 15% |
| Accuracy (Recovery %) | 90 - 110% |
Data compiled from typical performance characteristics of validated GC-MS methods for organic acids and acylglycines.[4][5]
Conclusion
The stable isotope dilution GC-MS method provides a highly specific, sensitive, and accurate means for the quantification of urinary this compound. This application note offers a comprehensive protocol that can be adapted by clinical and research laboratories for the diagnosis and monitoring of MCADD and for research in fatty acid oxidation disorders. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results.
References
- 1. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. | Semantic Scholar [semanticscholar.org]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hexanoylglycine in Human Plasma by UPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of hexanoylglycine in human plasma. This compound is a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inborn error of fatty acid metabolism.[1] The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in a clinical or research setting.
Introduction
This compound is an acyl glycine, which are typically minor metabolites of fatty acids.[2] However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentration of this compound in bodily fluids is significantly elevated.[2] Therefore, the accurate and precise quantification of this compound in plasma is crucial for the diagnosis and monitoring of MCADD. UPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical platform for this application.[3][4]
Experimental
Materials and Reagents
-
This compound standard (analytical grade)
-
This compound-¹³C₂,¹⁵N (or other suitable stable isotope-labeled) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[5][6][7]
-
Thaw plasma samples and internal standard solutions at room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The following are typical starting conditions that should be optimized for the specific instrumentation used.
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent Column Temperature: 40°C Autosampler Temperature: 10°C Injection Volume: 5 µL
Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are based on published data for acylglycines and should be optimized for the specific instrument.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 174.1 | 76.1 | 20 | 15 |
| This compound-IS | [Value for specific IS] | [Value for specific IS] | 20 | 15 |
Note: The precursor and product ions for the internal standard will depend on the specific labeled compound used.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[2][8] The following parameters are typically assessed:
-
Linearity: The method should be linear over a defined concentration range. A typical range for this compound could be 0.1 to 25 µM.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Assessed at multiple concentration levels (low, medium, and high QC samples).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for this compound in plasma, based on typical values for similar assays.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 25 µM (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
Solid-Phase Extraction of Hexanoylglycine from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoylglycine is a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder. Accurate quantification of this compound in urine is crucial for the diagnosis and monitoring of this condition. Solid-phase extraction (SPE) is a robust and reliable method for the sample preparation of this compound from complex biological matrices like urine, ensuring cleaner extracts and improved analytical sensitivity. This document provides a detailed protocol for the solid-phase extraction of this compound from urine, designed for researchers and clinicians in the field of metabolic disorders and drug development.
Introduction
The analysis of acylglycines, such as this compound, in urine is a cornerstone in the diagnosis of inborn errors of metabolism.[1] The complexity of the urine matrix, however, presents analytical challenges, including ion suppression in mass spectrometry and interference from endogenous compounds.[2] Solid-phase extraction is a widely adopted sample cleanup technique that addresses these challenges by isolating analytes of interest from the bulk of the sample matrix. This application note details a protocol based on anion exchange SPE, a technique well-suited for the extraction of acidic compounds like acylglycines.[1][3]
Data Presentation
While specific quantitative data for the solid-phase extraction of this compound is not extensively published, the following table summarizes typical performance characteristics for the SPE of organic acids and acylglycines from urine based on available literature.
| Parameter | Value | Reference |
| Mean Recovery | 84.1% | [4] |
| Inter-day Precision (CV%) | < 10% | [4] |
| Intra-day Precision (CV%) | < 10% | [4] |
| Limit of Detection | < 5 nmole | [5] |
Experimental Protocol
This protocol is designed for the extraction of this compound from a 1 mL urine sample using a strong anion exchange (SAX) SPE cartridge.
Materials and Reagents:
-
Urine samples
-
Strong Anion Exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetic acid
-
Ammonium hydroxide
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the urine sample by adding 100 µL of 2% formic acid. Vortex to mix.
Solid-Phase Extraction Procedure:
-
Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Equilibration:
-
Pass 3 mL of 25 mM ammonium acetate buffer (pH 6.0) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated 1.1 mL urine sample onto the cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove neutral and basic impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 10% methanol in water) for subsequent analysis by LC-MS/MS or another suitable technique.
Experimental Workflow Diagram
Caption: Workflow for this compound SPE from Urine.
Discussion
The provided protocol offers a generalized framework for the solid-phase extraction of this compound from urine. Optimization of wash and elution solvent compositions and volumes may be necessary depending on the specific analytical instrumentation and desired recovery. The use of a strong anion exchange sorbent is predicated on the acidic nature of the carboxyl group in this compound, allowing for effective retention and separation from matrix components. Subsequent analysis by sensitive techniques such as LC-MS/MS is recommended for accurate quantification.[3][6]
References
- 1. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hexanoylglycine in Newborn Screening
Topic: High-throughput Screening for Hexanoylglycine in Newborn Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial secondary biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid metabolism. Newborn screening (NBS) programs aim for the early detection of MCAD deficiency to prevent life-threatening metabolic crises in affected infants. While the primary screening marker in dried blood spots (DBS) is octanoylcarnitine (C8), the quantification of this compound in DBS or urine serves as a valuable second-tier or confirmatory test to improve the specificity and reduce false-positive rates of initial screens.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of this compound.
Pathophysiology and Clinical Significance
MCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a dysfunctional or deficient MCAD enzyme. This enzyme is essential for the beta-oxidation of medium-chain fatty acids (C6-C12). During periods of fasting or increased metabolic stress, the impaired fatty acid oxidation results in the accumulation of medium-chain fatty acyl-CoA esters, particularly hexanoyl-CoA and octanoyl-CoA. These accumulated acyl-CoA esters are then alternatively metabolized through conjugation with glycine and carnitine, leading to increased levels of this compound and octanoylcarnitine, which are subsequently excreted in urine and accumulate in the blood.[3]
Clinically, MCAD deficiency can present with hypoketotic hypoglycemia, lethargy, vomiting, and seizures, which can progress to coma and death if untreated.[3] Early diagnosis through newborn screening and subsequent dietary management, including avoidance of fasting, significantly improves prognosis.
Data Presentation: Quantitative Biomarker Levels
The following tables summarize the quantitative data for key biomarkers in the screening of MCAD deficiency. It is important to note that cut-off values can vary between different newborn screening programs.
| Biomarker | Matrix | Population | Concentration Range | Reference |
| This compound (HG) | Dried Blood Spot (DBS) | MCAD Deficiency Patients | Elevated (Specific quantitative ranges can be established by individual laboratories based on validated methods) | [1][4] |
| Healthy Newborns | Typically low or undetectable | [1][4] | ||
| Urine | MCAD Deficiency Patients | Significantly increased | [5][6] | |
| Healthy Newborns | Low or undetectable | [6] | ||
| Octanoylcarnitine (C8) | Dried Blood Spot (DBS) | MCAD Deficiency Patients | Median ~8.93 µM | [7] |
| Healthy Newborns | <0.40 µM (Example cut-off) | [8] | ||
| This compound/Acetylglycine Ratio (HG/AG) | Dried Blood Spot (DBS) | MCAD Deficiency Patients | Elevated | [1] |
| Healthy Newborns | Baseline | [1] |
Experimental Protocols
High-Throughput Analysis of this compound in Dried Blood Spots by UPLC-MS/MS
This protocol is based on the methodology for the quantification of acylglycines in dried blood spots using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]
1. Materials and Reagents:
-
Dried blood spot (DBS) cards from newborns
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d3-Hexanoylglycine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Butanolic-HCl (3M)
-
Water (UPLC-MS grade)
-
96-well microplates
-
DBS puncher (3.2 mm) and punching system
2. Sample Preparation:
-
Punch two 3.2 mm discs from each dried blood spot into a 96-well plate.
-
To each well, add 100 µL of a methanolic solution containing the isotopically labeled internal standard.
-
Seal the plate and agitate for 30 minutes at room temperature to extract the acylglycines.
-
Evaporate the methanol extract to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of 3M butanolic-HCl to each well for derivatization (butylation).
-
Seal the plate and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% water, 20% acetonitrile with 0.1% formic acid).
-
Seal the plate and it is now ready for UPLC-MS/MS analysis.
3. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: A system capable of binary solvent gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient optimized to separate this compound from other acylglycines and matrix components. A typical run time is under 10 minutes per sample.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound butyl ester and its internal standard should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound Butyl Ester | [Optimized Value] | [Optimized Value] |
| d3-Hexanoylglycine Butyl Ester | [Optimized Value] | [Optimized Value] |
4. Data Analysis and Interpretation:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Results are reported in µmol/L.
-
Elevated levels of this compound, often in conjunction with an elevated C8 acylcarnitine from the primary screen, are indicative of MCAD deficiency and warrant further confirmatory testing and clinical evaluation.
Visualizations
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Second Tier Testing to Reduce the Number of Non-actionable Secondary Findings and False-Positive Referrals in Newborn Screening for Severe Combined Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Development of an Analytical Standard for Hexanoylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is an N-acylglycine, a metabolite that serves as a crucial biomarker for certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3][4] It is formed in the mitochondria from hexanoyl-CoA and glycine, a reaction catalyzed by glycine N-acyltransferase.[1][3][5] Elevated levels of this compound in urine are a primary indicator of disruptions in mitochondrial fatty acid β-oxidation.[3][5] Recent research also suggests its potential as a biomarker for predicting resistance to weight gain induced by high-fat diets and as an indicator of exposure to gamma radiation.[1][5][6] The development of a robust analytical standard for this compound is therefore critical for accurate clinical diagnosis, monitoring disease progression, and advancing research in metabolic disorders and personalized nutrition.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₃ | [1][7] |
| Molecular Weight | 173.21 g/mol | [3][7] |
| CAS Number | 24003-67-6 | [1][3][7] |
| Appearance | Solid | [7] |
| IUPAC Name | 2-(hexanoylamino)acetic acid | [7] |
| Synonyms | N-Caproylglycine, N-(1-Oxohexyl)glycine | [3][7] |
Solubility
The solubility of a compound is a critical parameter for the preparation of stock solutions and standards for analysis.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Ethanol | ~50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [1] |
Stability and Storage
Proper storage and handling are essential to maintain the integrity of the analytical standard.
| Form | Storage Temperature | Stability | Reference | |---|---|---| | Solid | -20°C | ≥ 2 years |[1] | | Stock Solutions in Organic Solvents | -20°C (in tightly sealed vials) | Generally usable for up to one month. It is recommended to prepare fresh solutions. | | | Aqueous Solutions | Use on the same day. Not recommended for storage for more than one day. | |
Analytical Characterization
Detailed analytical data is crucial for the confirmation of the identity and purity of the analytical standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for structural elucidation. The following table summarizes the characteristic peaks for this compound.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 0.88 | t | CH₃ |
| 2.18 | t | COCH₂ |
| 3.85 | s | NCH₂ |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the sensitive detection and quantification of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) |
| Electrospray Ionization (ESI) Positive | [M+H]⁺ |
| Electrospray Ionization (ESI) Negative | [M-H]⁻ |
Metabolic Pathway of this compound Formation
The formation of this compound is intrinsically linked to the mitochondrial fatty acid β-oxidation pathway. Under normal conditions, fatty acids are broken down to acetyl-CoA. However, in disorders like MCAD deficiency, the process is disrupted, leading to an accumulation of intermediate acyl-CoAs, such as hexanoyl-CoA. This is then conjugated with glycine to form this compound, which is subsequently excreted in the urine.
Caption: Metabolic pathway of this compound formation.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in calibration curves and as a spiking standard.
Materials:
-
This compound analytical standard
-
Methanol (HPLC grade) or Dimethyl sulfoxide (DMSO)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh a precise amount (e.g., 10 mg) of the this compound analytical standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (methanol or DMSO) to dissolve the solid completely.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
This will result in a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: Quantitative Analysis of this compound in Urine by UPLC-MS/MS
Objective: To quantify the concentration of this compound in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Urine samples
-
This compound stock solution (from Protocol 1)
-
Internal Standard (e.g., ¹³C₂, ¹⁵N-Hexanoylglycine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Centrifuge
-
Autosampler vials
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. |
Data Analysis:
-
Construct a calibration curve by analyzing a series of known concentrations of this compound standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the urine samples by interpolating from the calibration curve.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Protocol 3: Derivatization and Analysis of this compound by GC-MS
Objective: To analyze this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Prepared sample extract (from Protocol 2, dried down)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
-
GC-MS system
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | 50-500 m/z |
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with derivatized standards.
Caption: Logical flow of the derivatization for GC-MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. oipub.com [oipub.com]
- 3. N-Hexanoylglycine analytical standard | 24003-67-6 [sigmaaldrich.com]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 24003-67-6 | Benchchem [benchchem.com]
- 6. US9410963B2 - this compound as biomarker for the predisposition for weight gain and obesity - Google Patents [patents.google.com]
- 7. This compound | C8H15NO3 | CID 99463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexanoylgylcine as a Biomarker for MCAD Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of fatty acid metabolism, representing one of the most common inherited metabolic disorders. The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids, resulting in their accumulation and subsequent conversion into alternative, often toxic, metabolites. One such key metabolite is hexanoylglycine, an acylglycine formed from the conjugation of hexanoyl-CoA and glycine. Elevated levels of this compound in biological fluids, such as urine and blood, serve as a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency. These application notes provide a comprehensive overview of the use of this compound as a biomarker for MCAD deficiency, including quantitative data, detailed experimental protocols for its measurement, and visual representations of the relevant biochemical pathway and analytical workflow.
Data Presentation
The concentration of this compound is significantly elevated in individuals with MCAD deficiency compared to healthy controls. The following table summarizes the quantitative data from various studies, highlighting the clear distinction between the two groups.
| Biological Matrix | Patient Group | This compound Concentration | Citation |
| Urine | MCAD Deficiency (Acute) | 20 - 600 µg/mg creatinine | [1] |
| MCAD Deficiency (Asymptomatic) | 3 - 170 µg/mg creatinine | [1] | |
| Healthy Controls | 1 - 2 µg/mg creatinine | [1] | |
| Dried Blood Spots | MCAD Deficiency | Elevated (not detected in controls) | [2][3] |
Biochemical Pathway
In healthy individuals, medium-chain fatty acids are metabolized through β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. In MCAD deficiency, the impaired function of the medium-chain acyl-CoA dehydrogenase enzyme disrupts this process, leading to the accumulation of medium-chain acyl-CoAs, particularly hexanoyl-CoA. To mitigate the toxic effects of this accumulation, the body utilizes a detoxification pathway where hexanoyl-CoA is conjugated with glycine to form this compound, which is then excreted in the urine.[4]
Experimental Protocols
The quantification of this compound is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity. The following is a synthesized protocol for the analysis of this compound in urine and dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol 1: Quantification of this compound in Urine by UPLC-MS/MS
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₂]glycine-hexanoylglycine)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., anion exchange)
-
Urine samples from patients and controls
-
Creatinine assay kit
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any debris.
-
To 100 µL of supernatant, add the internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acylglycines with an appropriate solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other acylglycines and matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and its internal standard.
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.
-
Normalize the this compound concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.
Protocol 2: Quantification of this compound in Dried Blood Spots (DBS) by UPLC-MS/MS
1. Materials and Reagents:
-
Same as for urine analysis, with the addition of butanolic-HCl for derivatization.
-
DBS punches (3.2 mm) from patient and control samples.
2. Sample Preparation:
-
Punch out two 3.2 mm discs from the DBS card and place them into a 96-well plate or microcentrifuge tube.[3]
-
Add the internal standard solution in a methanol-based extraction solvent.
-
Incubate and shake for 30 minutes to extract the acylglycines.
-
Transfer the supernatant to a new plate/tube.
-
Evaporate the solvent to dryness.
-
Derivatization (Butylation): Add butanolic-HCl and incubate at 65°C for 20 minutes to form butyl esters of the acylglycines. This step enhances chromatographic separation and ionization efficiency.[3]
-
Evaporate the butanolic-HCl under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
3. UPLC-MS/MS Analysis:
-
The UPLC-MS/MS parameters are similar to those used for urine analysis, with adjustments to the MRM transitions to account for the butyl ester derivatization.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound as a biomarker for MCAD deficiency.
Conclusion
This compound is a robust and reliable biomarker for the diagnosis of MCAD deficiency. Its significantly elevated levels in affected individuals provide a clear diagnostic window. The analytical methods, particularly UPLC-MS/MS, offer the necessary sensitivity and specificity for accurate quantification in clinical and research settings. The protocols and information provided herein are intended to guide researchers, scientists, and drug development professionals in the application of this compound as a critical tool in the study and diagnosis of MCAD deficiency.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Metabolism - Biochemistry - Medbullets Step 1 [step1.medbullets.com]
Application Notes and Protocols for Acylglycine Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylglycines are N-acyl conjugates of glycine that serve as important biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Accurate and reliable quantification of acylglycines in biological matrices such as urine, plasma, and dried blood spots is crucial for clinical diagnosis and research. The selection of an appropriate sample preparation technique is a critical step that significantly impacts the accuracy, precision, and sensitivity of the subsequent analysis, typically performed by mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC).
This document provides detailed application notes and protocols for the most common sample preparation techniques employed for acylglycine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method depends on the biological matrix, the specific acylglycines of interest, and the analytical platform. Below is a summary of quantitative data compiled from various studies to aid in the selection of the most suitable technique.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | Mean recovery of 84.1% for a panel of organic acids including acylglycines from urine.[1] | Mean recovery of 77.4% for a panel of organic acids including acylglycines from urine.[1] | Generally provides high recovery for small molecules (>80%), though data specific to a broad range of acylglycines is limited.[2] |
| Matrix Effect | Generally provides cleaner extracts compared to LLE and PPT, leading to reduced matrix effects. Ion suppression is typically minimal. | Can be effective in removing salts and some polar interferences. However, co-extraction of matrix components can still lead to ion suppression. | Prone to significant matrix effects due to the co-extraction of endogenous components like phospholipids, which can cause ion suppression in LC-MS analysis.[3][4] |
| Precision (CV%) | Within-day and day-to-day precision are generally acceptable, with most CVs <10%.[1] | Within-day and day-to-day precision are generally acceptable, with most CVs <10%.[1] | Precision can be affected by the variability in precipitation efficiency and the extent of matrix effects. |
| Linearity (R²) | Excellent linearity is typically achieved (R² > 0.99). | Good linearity is achievable (R² > 0.99). | Linearity can be influenced by matrix effects, but good linearity (R² > 0.99) can be obtained with appropriate optimization. |
| Ion Suppression | Minimal ion suppression (2-10%) has been reported for acylglycine analysis in dried blood spots. | Ion suppression can be variable and analyte-dependent. | Can be significant, requiring careful chromatographic separation or the use of internal standards to compensate. |
| Sample Throughput | Can be automated for high-throughput applications using 96-well plates. | Generally lower throughput and more labor-intensive compared to SPE and PPT. | High-throughput and easily automated using 96-well filter plates. |
| Solvent Consumption | Moderate solvent consumption. | High solvent consumption. | Low to moderate solvent consumption. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Acylglycines from Urine
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
SPE cartridges (e.g., anion exchange or reversed-phase C18)
-
Urine sample
-
Internal standard solution (e.g., stable isotope-labeled acylglycines)
-
Methanol
-
Deionized water
-
Acetic acid (1 mol/L)
-
Elution solvent (e.g., methanol with formic acid)
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a known volume of the supernatant (e.g., 1 mL) to a clean tube.
-
Add the internal standard solution and vortex.
-
Adjust the pH of the sample as required for the chosen SPE sorbent (e.g., acidify for reversed-phase, adjust to basic for anion exchange).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water, and then 2 mL of 1 mol/L acetic acid.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove unretained, polar impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to remove less polar interferences.
-
-
Elution:
-
Elute the acylglycines from the cartridge with an appropriate elution solvent (e.g., 2 x 1 mL of methanol containing 2% formic acid).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) for Acylglycines from Urine
This protocol is a general guideline and requires careful handling of organic solvents.
Materials:
-
Urine sample
-
Internal standard solution
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl, 6 mol/L)
-
Sodium hydroxide (NaOH, 7.5 mol/l)
-
Hydroxylamine hydrochloride solution (50 g/L)
-
Glass test tubes with screw caps
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Add 40 µL of the internal standard solution.
-
Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.
-
-
pH Adjustment and Incubation:
-
Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH.
-
Incubate the mixture for 30 minutes at 60°C.
-
After cooling, acidify the mixture with 6 mol/L HCl.
-
-
Extraction:
-
Add 6 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Protein Precipitation (PPT) for Acylglycines from Plasma/Serum
This protocol is a rapid method for protein removal but may result in significant matrix effects.
Materials:
-
Plasma or serum sample
-
Internal standard solution
-
Cold acetonitrile (ACN) or methanol (MeOH) (-20°C)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Protein Precipitation:
-
Add 300-400 µL of cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common).[5]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis. This step can help to concentrate the analytes and remove the organic solvent.
-
Visualization of Experimental Workflows
Solid-Phase Extraction (SPE) Workflow
Caption: Solid-Phase Extraction (SPE) Workflow for Acylglycine Analysis.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Liquid-Liquid Extraction (LLE) Workflow for Acylglycine Analysis.
Protein Precipitation (PPT) Workflow
Caption: Protein Precipitation (PPT) Workflow for Acylglycine Analysis.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Hexanoylglycine LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Hexanoylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during the analysis of this compound in biological matrices.
Q1: My this compound signal is low and inconsistent in plasma/urine samples. What could be the cause?
A: Low and inconsistent signal intensity for this compound is a common indicator of matrix effects, specifically ion suppression. Co-eluting endogenous components from complex matrices like plasma and urine can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.
To confirm the presence of matrix effects, you can perform a post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significantly lower peak area in the matrix sample confirms ion suppression.
Q2: How can I reduce matrix effects during my sample preparation?
A: The most effective way to combat matrix effects is to remove interfering components before LC-MS/MS analysis. The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Here are some common strategies:
-
Protein Precipitation (PPT): A simple and fast method, particularly for plasma samples. Acetonitrile is a common and effective precipitating agent, often achieving recoveries of over 80%.[1][2] However, PPT may not remove all interfering substances, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible liquids. It can be more effective than PPT in removing highly polar interferences. For urinary organic acids like this compound, LLE has been shown to provide good recovery.[3]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts, significantly reducing matrix effects.[4] SPE is particularly useful for complex matrices and when high sensitivity is required. A study comparing LLE and SPE for urinary organic acids found that SPE offered better recovery for this compound.[3]
Q3: Which sample preparation method is best for my specific matrix?
A: The optimal method depends on your specific requirements for throughput, sensitivity, and the complexity of your matrix.
-
For Plasma: Start with Protein Precipitation with acetonitrile due to its simplicity and good recovery. If significant matrix effects persist, consider implementing a more rigorous method like Solid-Phase Extraction.
-
For Urine: Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective. A comparative study showed SPE to have a higher recovery for this compound in urine.[3]
-
For Cell Culture Media: For fresh media, a simple dilution may be sufficient.[5][6] For spent media containing proteins and other cellular debris, protein precipitation with acetonitrile followed by dilution is a common and effective approach.[5][7]
Q4: I'm still seeing variability in my results despite using a cleanup method. What else can I do?
A: Even with efficient sample preparation, some level of matrix effect can remain. The gold standard for compensating for this variability is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.
Q5: I cannot find the specific MRM transitions for this compound. How do I determine them?
A: While specific published MRM transitions for this compound can be elusive, they can be readily determined empirically in your own laboratory. This is a standard part of LC-MS/MS method development.
The general process is as follows:
-
Determine the Precursor Ion: Infuse a standard solution of this compound into the mass spectrometer and perform a full scan in both positive and negative ion modes to identify the mass-to-charge ratio (m/z) of the precursor ion. For this compound (molecular weight 173.2 g/mol ), the protonated molecule [M+H]+ would be m/z 174.2.
-
Fragment the Precursor Ion: Perform a product ion scan on the selected precursor ion to generate a fragmentation pattern.
-
Select Product Ions: Choose the most intense and stable fragment ions as your product ions for the MRM transitions. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier).
You will need to repeat this process for your stable isotope-labeled internal standard (e.g., this compound-d3).
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for different sample preparation methods for this compound. Note: Direct comparative data for all methods and matrices for this compound is limited in the literature. The data presented is a combination of specific findings for this compound and general expectations for the techniques.
Table 1: Comparison of Sample Preparation Methods for this compound in Urine
| Sample Preparation Method | Analyte | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Liquid-Liquid Extraction (LLE) | This compound | 44.82 | 8.9 | [3] |
| Solid-Phase Extraction (SPE) | This compound | 53.7 | 8.3 | [3] |
Table 2: General Performance of Sample Preparation Methods for Small Molecules in Plasma
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | >80 | Fast, simple, inexpensive | May not remove all interferences (e.g., phospholipids) |
| Liquid-Liquid Extraction | Variable (Analyte dependent) | Good for removing polar interferences | More labor-intensive, uses organic solvents |
| Solid-Phase Extraction | High (>90) | Provides the cleanest extracts, high recovery | More expensive, more complex method development |
Experimental Protocols
Below are detailed methodologies for key experiments related to overcoming matrix effects in this compound analysis.
Protocol 1: Protein Precipitation for this compound in Plasma
Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Pipettes and tips
-
Sample collection tubes
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase for concentration.
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Extracted blank matrix (e.g., plasma processed with PPT)
-
Neat solvent (e.g., initial mobile phase)
-
This compound standard solution
Procedure:
-
Prepare Set A (Neat Solution): Spike a known concentration of this compound standard into the neat solvent.
-
Prepare Set B (Post-Extraction Spike): Take the supernatant from an extracted blank matrix sample and spike it with the same final concentration of this compound standard as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A workflow for troubleshooting matrix effects in this compound analysis.
Sample Preparation Decision Tree
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Hexanoylglycine Recovery During Sample Extraction
Welcome to the Technical Support Center dedicated to improving the recovery of Hexanoylglycine during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency and reliability of their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction of this compound.
Q1: My this compound recovery is consistently low. What are the most common causes?
A1: Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include:
-
Suboptimal pH: The pH of your sample and solutions is critical. This compound is an acidic compound, and its protonation state significantly impacts its solubility and retention on solid-phase extraction (SPE) sorbents.[1]
-
Inappropriate Solvent Choice: The selection of solvents for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is paramount. The polarity of the solvent must be well-matched with this compound to ensure efficient partitioning and elution.
-
Inefficient Extraction Technique: Issues such as inadequate mixing in LLE, incorrect flow rates in SPE, or premature elution can all lead to significant analyte loss.
-
Analyte Loss During Evaporation: If a solvent evaporation step is part of your protocol, excessively high temperatures or a strong nitrogen stream can lead to the loss of the semi-volatile this compound.
-
Matrix Effects: Complex biological matrices like plasma or urine can contain interfering substances that compete with this compound for binding to the SPE sorbent or affect its partitioning in LLE.
Q2: How can I determine at which step of my SPE protocol I am losing this compound?
A2: To pinpoint where the loss is occurring, you can perform a systematic analysis of each step of your SPE procedure. This involves collecting the effluent from each stage and analyzing it for the presence of this compound.
-
Load Step: Analyze the flow-through after loading your sample onto the conditioned SPE cartridge. If this compound is present, it indicates that the sorbent is not retaining the analyte effectively under the current loading conditions. This could be due to an incorrect pH, a sample solvent that is too strong, or overloading of the cartridge.
-
Wash Step: Collect and analyze the wash solvent. Presence of the analyte in the wash fraction suggests that the wash solvent is too strong and is prematurely eluting your compound of interest.
-
Elution Step: If you have confirmed that the analyte is retained on the column and not lost in the load or wash steps, but the final recovery is still low, the issue may lie in the elution step. The elution solvent may be too weak to effectively desorb the analyte from the sorbent.
Q3: What is the optimal pH for extracting this compound from an aqueous sample?
A3: For efficient extraction of acidic compounds like this compound from an aqueous matrix, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. This ensures that the this compound is in its neutral, protonated form, making it more hydrophobic and thus more amenable to extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent.[1]
Q4: I am observing an emulsion during my Liquid-Liquid Extraction. How can I resolve this?
A4: Emulsion formation is a common issue in LLE, particularly with complex biological samples. Here are a few strategies to break an emulsion:
-
Centrifugation: This is often the most effective method. Centrifuging the sample can help to separate the layers more distinctly.
-
Addition of Salt: Adding a small amount of a saturated salt solution (brine) can increase the polarity of the aqueous phase, which can help to break the emulsion.
-
Gentle Stirring: Gently stirring the mixture with a glass rod can sometimes help to coalesce the dispersed droplets.
-
Filtration: Passing the emulsion through a bed of glass wool can help to break it up.
-
Patience: Sometimes, simply allowing the mixture to stand for a longer period can lead to phase separation.
Quantitative Data on this compound Recovery
The following table summarizes reported recovery rates for this compound using different extraction methods and conditions. This data can help you select the most appropriate method for your specific application.
| Extraction Method | Matrix | Sorbent/Solvent System | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Urine | Ethyl Acetate | 75.9 | [2] |
| Solid-Phase Extraction (SPE) | Urine | Not Specified | 81.5 | [2] |
Experimental Protocols
Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) that can be adapted for the efficient recovery of this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization for your specific sample and analytical requirements.
Materials:
-
C18 SPE Cartridges
-
Urine sample
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Formic acid or other acid for pH adjustment
-
Ethyl acetate or other suitable elution solvent
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample to pellet any particulate matter.
-
Take a known volume of the supernatant.
-
Acidify the sample to a pH of approximately 2-3 by adding a small volume of concentrated formic acid. This step is crucial for protonating the this compound.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the C18 SPE cartridge.
-
Do not allow the cartridge to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of deionized water through the cartridge.
-
Ensure the sorbent bed does not dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of deionized water to remove polar interferences.
-
You may consider a second wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences, but be cautious of eluting the analyte of interest.
-
-
Drying:
-
Dry the SPE cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent such as ethyl acetate. Use a small volume to ensure a concentrated eluate. A two-step elution with smaller volumes can sometimes improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general framework for LLE and should be optimized for your specific needs.
Materials:
-
Plasma sample
-
Ethyl acetate or other water-immiscible organic solvent
-
Formic acid or other acid for pH adjustment
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
To a known volume of plasma in a centrifuge tube, add an appropriate volume of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) and vortex vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant to a pH of approximately 2-3 with formic acid.
-
-
Extraction:
-
Add a volume of ethyl acetate (typically 2-3 times the volume of the aqueous sample) to the centrifuge tube.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the tube to facilitate phase separation.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Repeat the extraction step with a fresh portion of ethyl acetate for improved recovery. Combine the organic extracts.
-
-
Washing (Optional):
-
To remove any water-soluble impurities, you can wash the combined organic extract with a small volume of brine solution. Vortex and centrifuge as before, then collect the organic layer.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a solvent suitable for your analytical method.
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
References
Identifying and minimizing interference in urinary Hexanoylglycine assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary hexanoylglycine assays.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound and why is it measured?
A1: this compound is an acylglycine, which is a conjugate of hexanoic acid and glycine.[1][2] It is a minor metabolite of fatty acid metabolism.[3] Elevated levels of this compound in urine are a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid β-oxidation.[1][2] Therefore, its quantification is crucial for the diagnosis and monitoring of this condition.[4][5]
Q2: What are the common analytical methods for quantifying urinary this compound?
A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] Both methods offer high sensitivity and specificity for the detection and quantification of this compound in urine samples. Stable isotope dilution is often employed in these methods for accurate quantification.[1][7]
Q3: What are the pre-analytical considerations for sample collection and handling?
A3: For accurate results, a random urine specimen should be collected in a clean container with no preservatives.[5][8] It is important to record the patient's age, sex, diet, and any medications they are taking, as these can influence the results.[5][6] Upon collection, the urine sample should be frozen immediately and shipped on dry ice to the laboratory for analysis.[6]
Q4: What are the typical urinary this compound concentrations in healthy individuals versus those with MCAD deficiency?
A4: The concentration of this compound in urine is typically low in healthy individuals. In patients with MCAD deficiency, the levels are significantly elevated. The following table summarizes typical reference ranges.
| Condition | This compound Concentration (µmol/mmol creatinine) |
| Healthy Individuals | < 2 |
| MCAD Deficiency (Asymptomatic) | 5 - 15 |
| MCAD Deficiency (Acute Episode) | Significantly higher than asymptomatic levels |
Note: Reference ranges can vary between laboratories. It is essential to consult the specific laboratory's reference intervals.
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of urinary this compound.
Issue 1: Unexpected Peaks or Interferences in the Chromatogram
Question: I am observing unexpected peaks in my chromatogram that are interfering with the quantification of this compound. What are the potential sources and how can I resolve this?
Answer:
Unexpected peaks can arise from various sources, including endogenous metabolites, dietary compounds, and drug metabolites.
Potential Sources of Interference:
-
Endogenous Metabolites: Other acylglycines with similar structures or retention times can potentially interfere. In cases of elevated glycine levels, an increase in various acylglycines might be observed.[4]
-
Drug Metabolites: Certain medications can lead to the excretion of metabolites that interfere with the assay.
-
Valproic Acid: This anti-epileptic drug is a known interferent. Its metabolites can be structurally similar to this compound and other acylglycines, leading to false elevations.[8][9]
-
Pivalic Acid-Containing Drugs: Antibiotics that contain pivalic acid can lead to the formation of pivaloylglycine, which may interfere with the analysis of other acylglycines.
-
-
Dietary Factors: The patient's diet can influence the urinary organic acid profile. For example, a diet high in medium-chain triglycerides may alter the acylglycine profile.[7]
Troubleshooting Steps:
-
Review Patient Information: Carefully check the patient's medication list and dietary history for potential sources of interference.
-
Chromatographic Separation: Optimize the chromatographic method to improve the separation of this compound from interfering compounds. This can involve adjusting the gradient, flow rate, or using a different column.
-
Mass Spectrometry Parameters: Ensure that the mass spectrometer is operating in a high-resolution mode to differentiate between compounds with very similar masses. Utilize specific precursor and product ion transitions for this compound.[10]
-
Sample Preparation: Employ a robust sample preparation method to remove potential interferences. This may include techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Issue 2: Poor Peak Shape or Low Signal Intensity
Question: My this compound peak is showing poor shape (e.g., tailing, fronting) or the signal intensity is lower than expected. What could be the cause?
Answer:
Poor peak shape and low signal intensity can be caused by issues with the sample preparation, chromatography, or the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Detailed Steps:
-
Sample Preparation:
-
Incomplete Derivatization (for GC-MS): Ensure that the derivatization reaction has gone to completion. Optimize reaction time and temperature if necessary.
-
Extraction Efficiency: Verify the efficiency of your liquid-liquid or solid-phase extraction protocol.
-
-
Chromatography:
-
Column Performance: The analytical column may be degraded or contaminated. Try washing the column or replacing it with a new one.
-
Mobile Phase: Ensure that the mobile phases are correctly prepared and have not expired.
-
-
Mass Spectrometer:
-
Ion Source: The ion source may be dirty, leading to reduced ionization efficiency. Perform routine source cleaning.
-
Detector: The detector may be losing sensitivity. Check the detector performance and recalibrate if needed.
-
Experimental Protocols
Protocol 1: Urinary this compound Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry.
Workflow Diagram:
Caption: Workflow for urinary this compound analysis by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To 200 µL of urine, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is common.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
Table of MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 174.1 | 76.1 |
| Deuterated this compound (IS) | (Varies based on labeling) | (Varies based on labeling) |
Note: The optimal MRM transitions should be determined empirically on your specific instrument.
Protocol 2: Urinary this compound Analysis by GC-MS
This protocol provides a general procedure for the quantification of this compound in urine using Gas Chromatography-Mass Spectrometry.
Methodology:
-
Sample Preparation and Derivatization:
-
Follow the same initial sample preparation steps as for LC-MS/MS (addition of internal standard and extraction).
-
After drying down the extract, perform a two-step derivatization:
-
Oximation: To protect keto groups.
-
Silylation: To increase the volatility of the analytes. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium.
-
Injection: Splitless injection mode is often preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Table of Characteristic Ions for this compound (TMS derivative):
| Ion (m/z) | Description |
| (Varies) | Molecular Ion (M+) |
| (Varies) | Characteristic Fragment Ions |
Note: The fragmentation pattern and characteristic ions will depend on the specific derivatization method used and should be confirmed with a standard.
References
- 1. This compound | C8H15NO3 | CID 99463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000701) [hmdb.ca]
- 3. Accumulation and washout kinetics of valproic acid and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forensicrti.org [forensicrti.org]
Technical Support Center: Stability of Hexanoylglycine in Frozen Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of hexanoylglycine in frozen urine samples. Adherence to proper sample handling and storage protocols is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for urine samples intended for this compound analysis?
A1: For long-term storage, freezing urine samples is the standard practice. Storage at -20°C or -80°C is recommended to maintain the stability of this compound.
Q2: How long can I store urine samples in the freezer before analyzing for this compound?
A2: The stability of this compound in frozen urine varies depending on the storage temperature. At -20°C, samples are generally stable for at least 28 days. For longer-term storage, -80°C is preferred, with some studies indicating stability for well over a year. Mayo Clinic Laboratories suggests that urine for acylglycine analysis is stable for up to 416 days when frozen.[1]
Q3: Can I refrigerate my urine samples before freezing?
A3: Yes, refrigeration at 2-8°C is acceptable for short-term storage before freezing. Quest Diagnostics indicates that refrigerated urine samples are stable for up to 72 hours, while Mayo Clinic Laboratories suggests a stability of up to 9 days at refrigerated temperatures.[1][2]
Q4: How many times can I freeze and thaw my urine samples?
A4: It is highly recommended to minimize the number of freeze-thaw cycles. While some studies on the broader urinary metabolome suggest that up to four cycles may have minimal impact on many metabolites, it is best practice to aliquot urine samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.[3] Some studies have shown that multiple freeze-thaw cycles can alter the concentrations of certain urinary biomarkers.[4][5]
Q5: Do I need to use a preservative in the urine collection container?
A5: No, for the analysis of acylglycines, including this compound, it is recommended to collect urine in a clean, plastic, screw-cap container without any preservatives.[6][7]
Q6: What is the proper method for urine collection?
A6: A clean-catch, mid-stream urine collection is the preferred method. This involves cleaning the genital area, voiding the initial part of the urine stream into the toilet, and then collecting the mid-portion of the stream in a sterile container.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in a known positive sample. | Sample degradation due to improper storage. | Ensure samples are frozen immediately after collection or refrigerated for no longer than the recommended time before freezing. Verify freezer temperatures are consistently maintained. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes before initial freezing. | |
| High variability in this compound concentrations between aliquots of the same sample. | Incomplete mixing of the urine sample before aliquoting. | Thoroughly but gently mix the entire urine sample before dividing it into aliquots. |
| Inconsistent storage conditions for different aliquots. | Store all aliquots from a single collection under the same temperature and for the same duration. | |
| Presence of unexpected peaks or interferences in the analytical results. | Use of preservatives in the collection container. | Always use preservative-free collection containers. |
| Contamination during collection or processing. | Follow sterile procedures during sample collection and handling. |
Data on this compound Stability in Urine
The following tables summarize the stability of acylglycines, including this compound, in urine under different storage conditions based on guidelines from clinical laboratories.
Table 1: Stability of Acylglycines in Urine at Different Temperatures
| Laboratory | Refrigerated (2-8°C) | Frozen (-20°C or colder) |
| Mayo Clinic Laboratories | 9 days[1] | 416 days[1] |
| Quest Diagnostics | 72 hours[2] | 28 days[2] |
Experimental Protocols
Urine Sample Collection and Handling
A standardized protocol for urine sample collection and handling is crucial for ensuring the integrity of this compound.
-
Patient Instructions: Provide the subject with clear instructions for a clean-catch, mid-stream urine collection.
-
Collection Container: Use a sterile, plastic, screw-cap container with no preservatives.
-
Initial Handling: After collection, the urine sample should be capped securely.
-
Aliquoting: If multiple analyses are anticipated, it is best to aliquot the urine into smaller, single-use cryovials to avoid multiple freeze-thaw cycles. Gently mix the bulk urine sample before aliquoting.
-
Storage:
-
Short-term: If immediate freezing is not possible, refrigerate the sample at 2-8°C for no longer than 72 hours.
-
Long-term: For storage longer than 72 hours, freeze the samples at -20°C or preferably at -80°C.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common and robust method for the quantitative analysis of urinary acylglycines.
-
Sample Preparation:
-
Thaw the frozen urine sample at room temperature or in a 4°C water bath.
-
Vortex the sample to ensure homogeneity.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to a specific volume of urine.
-
Perform an extraction, typically a liquid-liquid or solid-phase extraction, to isolate the organic acids and acylglycines.
-
-
Derivatization: The extracted analytes are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis.
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The compounds are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the characteristic fragments of the derivatized this compound and the internal standard.
-
-
Quantification: The concentration of this compound in the original urine sample is calculated by comparing the peak area of the analyte to that of the internal standard.
Visualizations
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Laboratories [slchlabtestguide.bjc.org]
- 7. aruplab.com [aruplab.com]
- 8. Urine Specimen Collection | Carteret Health Care [carterethealth.org]
Addressing ion suppression of Hexanoylglycine in electrospray ionization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of Hexanoylglycine in electrospray ionization (ESI) mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][3] In complex biological samples such as plasma or urine, where this compound is often measured, endogenous compounds like salts, proteins, and phospholipids are common causes of ion suppression.[4][5]
Q2: What are the primary causes of ion suppression in ESI?
A2: The primary causes of ion suppression in electrospray ionization (ESI) include:
-
Competition for Charge: At high concentrations of co-eluting matrix components, there is competition for the available charge on the surface of the ESI droplets, leading to reduced ionization of the analyte.[1][5]
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[1][5]
-
Presence of Non-Volatile Materials: Non-volatile materials in the sample can co-precipitate with the analyte or prevent the droplets from reaching the critical radius required for ion emission.[1]
-
High Basicity and Surface Activity of Matrix Components: Compounds that are highly basic or surface-active can be preferentially ionized over the analyte of interest.[5]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6][7] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
This is a primary indicator of ion suppression. The following steps can help troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a major contributor to ion suppression.[2][4] Consider the following sample preparation techniques to remove interfering matrix components.
-
Protein Precipitation (PPT): While quick and easy, PPT is the least effective method for removing phospholipids and other small molecules that cause ion suppression.[1][8]
-
Liquid-Liquid Extraction (LLE): LLE offers a more effective cleanup by partitioning this compound into a solvent immiscible with the sample matrix, leaving many interfering components behind.[4][8]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing a stationary phase to selectively retain and elute this compound, thereby removing a significant portion of the matrix.[9][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[8]
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Effectiveness in Reducing Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, dependent on analyte polarity | Moderate |
| Solid-Phase Extraction (SPE) | High | High (with method optimization) | Moderate to High |
Step 2: Optimize Chromatographic Separation
The goal is to chromatographically separate this compound from the regions of ion suppression.
-
Adjust Mobile Phase Gradient: Modify the gradient slope to better separate this compound from early and late eluting matrix components.[1][11] The most significant ion suppression is often observed at the beginning and end of a chromatographic run.[1]
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve separation from interfering compounds.[12]
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention of this compound and some matrix components, potentially improving resolution.[8]
-
Consider a Different Stationary Phase: If co-elution persists, using a column with a different chemistry (e.g., HILIC if using reversed-phase) may provide the necessary selectivity.
Step 3: Utilize an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[2] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response.
Issue 2: Poor Reproducibility and Accuracy
Inconsistent ion suppression across different samples can lead to poor reproducibility and accuracy.[3]
Step 1: Implement Matrix-Matched Calibration Standards
To account for variability in matrix effects between samples, prepare calibration standards in a blank matrix that is representative of the study samples.[2] This helps to ensure that the calibration curve accurately reflects the ionization behavior of this compound in the presence of the matrix.
Step 2: Dilute the Sample
A simple approach to reduce the concentration of interfering matrix components is to dilute the sample.[11][13] However, this will also dilute the analyte, so this method is only suitable if the this compound concentration is high enough to be detected after dilution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid. Centrifuge to pellet proteins. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Preparation: To 1 mL of urine, add an appropriate amount of the internal standard. Acidify the sample by adding 100 µL of 1M HCl.
-
Extraction: Add 3 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.
Visualizations
Caption: Mechanism of ion suppression in the ESI droplet.
Caption: Experimental workflow for sample preparation.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hexanoylglycine Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Hexanoylglycine quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
Question: Why am I seeing high variability between replicate injections of the same sample?
Answer: High variability between replicate injections often points to issues with the LC-MS/MS system itself rather than sample preparation. Here are some common causes and solutions:
-
Autosampler Issues: Inconsistent injection volumes can be a major source of variability. Ensure the autosampler is properly calibrated and that there are no air bubbles in the syringe or sample lines. Purging the injector can help remove air bubbles.[1]
-
Column Degradation: Over time, column performance can degrade, leading to poor peak shapes and inconsistent retention times. Check the column's performance using a standard test mix. If performance has declined, try flushing the column according to the manufacturer's instructions or replace it if necessary.[2]
-
Ion Source Instability: A dirty or unstable ion source can lead to fluctuating signal intensity. Check for a stable spray from the capillary and ensure that ion source temperatures and gas flows are stable.[1] Cleaning the ion source is often a necessary maintenance step.
-
Mobile Phase Issues: Inconsistent mobile phase composition can affect chromatography. Ensure mobile phases are fresh, well-mixed, and properly degassed. Using LC-MS grade solvents and additives is crucial.[2]
Question: My this compound peak shape is poor (e.g., tailing, fronting, or split). What should I do?
Answer: Poor peak shape can compromise integration and, therefore, quantification. The cause can be related to the column, mobile phase, or injection solvent.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by a contaminated guard column.[3]
-
Peak Fronting: This can occur if the column is overloaded.
-
Solution: Try diluting the sample or reducing the injection volume.[3]
-
-
Split Peaks: This may indicate a partially blocked frit, a column void, or an injection solvent that is too strong.[2][3]
Question: I am observing significant signal suppression or enhancement for this compound. How can I mitigate this?
Answer: Signal suppression or enhancement, collectively known as matrix effects, are a major source of variability in LC-MS/MS analysis of biological samples.[4][5] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[4]
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine.[6][7] Anion exchange SPE cartridges can be used to selectively extract acylglycines.[6]
-
Liquid-Liquid Extraction (LLE): This can also be used to separate this compound from matrix components.[8]
-
-
Optimize Chromatography: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Elution: A well-designed gradient can improve the resolution between the analyte and interfering compounds.
-
Column Choice: Using a column with a different stationary phase may alter the elution profile and reduce matrix effects.
-
-
Use a Stable Isotope-Labeled Internal Standard: This is the most widely recognized method to compensate for matrix effects.[4] A stable isotope-labeled version of this compound will behave almost identically to the unlabeled analyte during sample preparation and ionization, thus correcting for variations in signal.[9]
A logical workflow for troubleshooting these common issues is presented below.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sensitivity and specificity of Hexanoylglycine for MCAD deficiency.
A comprehensive analysis of its diagnostic performance compared to other key metabolic markers.
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a prevalent inherited disorder of fatty acid metabolism, can lead to severe clinical outcomes if not diagnosed and managed early. Accurate and timely diagnosis is therefore critical. While newborn screening programs typically rely on the measurement of acylcarnitines, particularly octanoylcarnitine (C8), in dried blood spots, the analysis of urinary acylglycines, specifically hexanoylglycine, offers a highly sensitive and specific confirmatory diagnostic tool. This guide provides a detailed comparison of this compound with other biomarkers, supported by experimental data and protocols, for researchers, scientists, and professionals in drug development.
Comparative Diagnostic Performance
The diagnostic utility of a biomarker is primarily assessed by its sensitivity and specificity. While newborn screening using octanoylcarnitine (C8) is effective for initial detection, urinary this compound analysis provides exceptional diagnostic accuracy, especially in asymptomatic individuals or during periods of metabolic stability.
A pivotal study demonstrated that the measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine by stable-isotope dilution mass spectrometry is highly specific for the diagnosis of MCAD deficiency.[1] In this study, the levels of these acylglycines were significantly elevated in all 54 urine samples from 21 patients with confirmed MCAD deficiency, clearly distinguishing them from 98 control samples.[1] This indicates a very high sensitivity and specificity, although precise numerical values were not stated in the abstract. Another study corroborates that quantitative analysis of urine acylglycines is a "highly sensitive and specific method" for diagnosing several inherited metabolic disorders, including MCAD deficiency.
For comparison, the primary newborn screening marker, octanoylcarnitine (C8), also demonstrates good diagnostic power. In a study of 16 newborns with confirmed MCAD deficiency, the median octanoylcarnitine concentration in dried blood spots was 8.4 µmol/L (range 3.1–28.3 µmol/L), while the maximum concentration in 113 healthy newborns was 0.22 µmol/L. This clear separation between the two groups resulted in no false-positive or known false-negative results in their prospective screening experience.
Below is a summary of the quantitative data for key biomarkers in MCAD deficiency:
| Biomarker | Method | Sample Type | MCAD Patients (Concentration) | Control Group (Concentration) | Reference |
| This compound | Stable-Isotope Dilution GC/MS | Urine | Significantly increased in all 21 patients | Not detected or at very low levels in 98 controls | [1] |
| Octanoylcarnitine (C8) | Tandem Mass Spectrometry | Dried Blood Spot | Median: 8.4 µmol/L (Range: 3.1-28.3 µmol/L) | Maximum: 0.22 µmol/L | |
| C8/C10 Ratio | Tandem Mass Spectrometry | Dried Blood Spot | Clearly increased in all patients | Low in control group | |
| C8/C2 Ratio | Tandem Mass Spectrometry | Dried Blood Spot | Clearly increased in all patients | Low in control group |
Experimental Protocols
The accurate quantification of this compound is crucial for its diagnostic application. The gold standard method is stable isotope dilution analysis coupled with mass spectrometry, either gas chromatography-mass spectrometry (GC/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC/MS) for Urinary this compound
This method offers high precision and accuracy by using a stable isotope-labeled internal standard that behaves identically to the analyte during sample preparation and analysis, correcting for any analyte loss.
Methodology:
-
Sample Preparation: A known amount of stable isotope-labeled this compound (e.g., [¹³C₂]this compound) is added as an internal standard to a urine sample.
-
Extraction: The acylglycines are extracted from the urine matrix using an organic solvent, such as ethyl acetate, after acidification.
-
Derivatization: The extracted acylglycines are chemically modified (derivatized) to increase their volatility and improve their chromatographic and mass spectrometric properties. A common derivatization procedure involves the formation of silyl derivatives.
-
GC/MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
Quantification: The concentration of endogenous this compound is determined by comparing the peak area of the natural analyte to that of the known amount of the added internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Urinary Acylglycines
UPLC-MS/MS provides high throughput and sensitivity for the analysis of a panel of acylglycines.
Methodology:
-
Sample Preparation: Similar to the GC/MS method, a stable isotope-labeled internal standard for this compound is added to the urine sample.
-
Chromatographic Separation: The sample is injected into a UPLC system, which uses a column with smaller particles than traditional HPLC, allowing for faster and more efficient separation of the acylglycines.
-
Tandem Mass Spectrometry (MS/MS) Detection: The separated analytes are introduced into a tandem mass spectrometer. In the first mass analyzer, the precursor ion corresponding to this compound is selected. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity.
-
Quantification: The concentration of this compound is calculated from the ratio of the signal intensity of the analyte to that of the internal standard.
Visualizing the Pathophysiology and Diagnostic Workflow
To better understand the role of this compound in MCAD deficiency and the diagnostic process, the following diagrams illustrate the underlying metabolic pathway and the experimental workflow.
References
A Comparative Analysis of Hexanoylglycine and Suberylglycine as Biomarkers for MCAD Deficiency
A Guide for Researchers and Drug Development Professionals
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid metabolism. The condition is characterized by the inability to properly break down medium-chain fatty acids, leading to their accumulation and subsequent conjugation with glycine, resulting in the formation of specific acylglycines that are excreted in the urine. Among these, hexanoylglycine and suberylglycine are prominent biomarkers used in the diagnosis of MCADD. This guide provides a detailed comparison of their diagnostic performance, supported by experimental data and protocols.
Biomarker Performance: A Head-to-Head Comparison
Both this compound and suberylglycine are sensitive markers for MCAD deficiency; however, studies suggest that this compound offers higher specificity.[1][2] Urinary suberylglycine levels can be elevated in healthy individuals on diets containing medium-chain triglycerides (MCTs), potentially leading to false-positive results.[1] In contrast, urinary this compound levels are consistently and significantly increased in all MCADD patients, making it a more reliable diagnostic marker.[1]
Quantitative Data Summary
The following table summarizes the typical urinary concentrations of this compound and suberylglycine in healthy individuals and patients with MCAD deficiency.
| Biomarker | Population | Concentration Range (µg/mg of creatinine) | Reference |
| This compound | Healthy Controls | 1 - 2 | [3] |
| MCADD Patients (Asymptomatic) | 3 - 170 | [3] | |
| MCADD Patients (Acute Stage) | 20 - 600 | [3] | |
| Suberylglycine | Healthy Controls | Variable, can overlap with asymptomatic MCADD patients | [1] |
| MCADD Patients | Increased | [1][4] |
Metabolic Pathway in MCAD Deficiency
In individuals with MCAD deficiency, the enzyme responsible for the initial step of beta-oxidation of medium-chain fatty acids is deficient. This leads to an accumulation of medium-chain acyl-CoAs, primarily hexanoyl-CoA and octanoyl-CoA. These accumulated acyl-CoAs are then diverted into an alternative metabolic pathway where they are conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound and suberylglycine, respectively. These acylglycines are then excreted in the urine.
Caption: Metabolic pathway of this compound and suberylglycine formation in MCAD deficiency.
Experimental Protocols
The quantitative analysis of this compound and suberylglycine in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the analysis of urinary acylglycines involves sample preparation (extraction and derivatization) followed by instrumental analysis.
Caption: General experimental workflow for urinary acylglycine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For acylglycines, a derivatization step is necessary to increase their volatility.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the urine sample with hydrochloric acid.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70-100°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
-
Sample Preparation:
-
To a small volume of urine (e.g., 100 µL), add an internal standard.
-
Perform a simple protein precipitation step with a solvent like acetonitrile.
-
Centrifuge the sample and dilute the supernatant with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.
-
The mass spectrometer is operated in electrospray ionization (ESI) positive or negative mode with multiple reaction monitoring (MRM) for the quantification of the target analytes.
-
Conclusion
Both this compound and suberylglycine are valuable biomarkers for the diagnosis of MCAD deficiency. However, This compound demonstrates superior specificity , as its levels are not significantly influenced by dietary factors that can affect suberylglycine concentrations. For accurate and reliable diagnosis, especially in newborn screening programs, the quantitative analysis of urinary this compound is highly recommended. The choice between GC-MS and LC-MS/MS for analysis will depend on the specific laboratory's resources and expertise, with LC-MS/MS generally offering higher throughput and sensitivity.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for MCAD Deficiency Diagnosis: Hexanoylglycine vs. Acylcarnitine Profile
For Researchers, Scientists, and Drug Development Professionals
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common inherited metabolic disorders, characterized by the inability to properly metabolize medium-chain fatty acids. Prompt and accurate diagnosis is crucial to prevent life-threatening metabolic crises, such as hypoketotic hypoglycemia, lethargy, and coma.[1][2][3] The diagnostic landscape for MCAD deficiency is dominated by the analysis of two key biomarkers: the acylcarnitine profile in blood and hexanoylglycine in urine. This guide provides a comprehensive comparison of these two diagnostic approaches, supported by experimental data and detailed methodologies.
Performance Comparison: this compound and Acylcarnitine Profiling
The diagnosis of MCAD deficiency relies on identifying the abnormal accumulation of specific metabolites that are upstream of the deficient enzyme. Both acylcarnitine profiling and urinary this compound analysis have demonstrated high sensitivity and specificity in detecting MCAD deficiency.[1][4][5]
The acylcarnitine profile, typically analyzed from a dried blood spot collected during newborn screening, reveals a characteristic pattern in individuals with MCAD deficiency.[2] This includes a prominent elevation of octanoylcarnitine (C8), with smaller elevations of hexanoylcarnitine (C6), decanoylcarnitine (C10), and decenoylcarnitine (C10:1).[6] The use of ratios, such as C8/C2 and C8/C10, further enhances the diagnostic accuracy.[2][5]
Urinary this compound is another highly specific and sensitive marker for MCAD deficiency.[1][7][8] Its levels are significantly increased in affected individuals, and it can be reliably measured in random urine samples.[1] In some asymptomatic patients, urinary acylglycine analysis may be necessary as acylcarnitine levels can appear normal.[3]
Below is a summary of the quantitative data for these key diagnostic markers:
| Biomarker | Sample Type | MCAD Patients' Range (Acute/Asymptomatic) | Normal/Control Range | Diagnostic Cutoff (example) | Sensitivity & Specificity |
| Acylcarnitine Profile | |||||
| Octanoylcarnitine (C8) | Dried Blood Spot/Plasma | Significantly elevated | < 0.3 µmol/L | > 0.3 µmol/L | High |
| Hexanoylcarnitine (C6) | Dried Blood Spot/Plasma | Elevated | < 0.44 µmol/L | - | - |
| Decanoylcarnitine (C10) | Dried Blood Spot/Plasma | Elevated | < 0.51 µmol/L | - | - |
| C8/C10 Ratio | Dried Blood Spot/Plasma | > 5 | < 5 | > 5 | High |
| Acylglycines | |||||
| This compound | Urine | 3-170 µg/mg creatinine (20-600 in acute) | 1-2 µg/mg creatinine | - | Highly specific |
| Suberylglycine | Urine | Elevated | Low | - | - |
Note: The provided ranges and cutoff values are examples and may vary between laboratories.
Experimental Protocols
The analysis of both acylcarnitines and this compound is predominantly performed using tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique.[3][5][9]
Acylcarnitine Profile Analysis from Dried Blood Spots
This method is the cornerstone of newborn screening programs for MCAD deficiency.
1. Sample Preparation:
-
A 3 mm punch from a dried blood spot on a Guthrie card is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing internal standards (isotopically labeled carnitines such as C8-d3) in methanol is added to each well.
-
The plate is agitated for 30 minutes to allow for the extraction of acylcarnitines.
-
The supernatant is then transferred to a new plate and dried under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized by adding butanolic-HCl and incubating at 65°C for 15 minutes. This converts the acylcarnitines into their butyl esters.
-
The derivatized sample is then dried again under nitrogen.
3. Mass Spectrometry Analysis:
-
The residue is reconstituted in a mobile phase and injected into the tandem mass spectrometer.
-
Flow-injection analysis with electrospray ionization (ESI) is commonly used.[9]
-
The analysis is performed in the positive ion mode, monitoring for a precursor ion of m/z 85, which is characteristic of the carnitine moiety.
-
Quantification is achieved by comparing the signal intensity of each acylcarnitine to its corresponding isotopically labeled internal standard.
This compound Analysis in Urine
This analysis serves as a confirmatory test and is also valuable for diagnosing symptomatic individuals outside of the newborn period.
1. Sample Preparation:
-
A specific volume of urine is mixed with an internal standard (isotopically labeled this compound).
-
The sample is then acidified and extracted with an organic solvent, such as ethyl acetate.
-
The organic layer is separated and evaporated to dryness.
2. Derivatization (Optional but common):
-
The dried extract can be derivatized to improve chromatographic properties and ionization efficiency. A common method is silylation.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The prepared sample is reconstituted and injected into a liquid chromatograph for separation of different acylglycines.
-
The eluent from the LC is introduced into the tandem mass spectrometer.
-
Electrospray ionization in the negative ion mode is often used.
-
Selected reaction monitoring (SRM) is employed to detect the specific transition of the parent ion to a characteristic product ion for both this compound and its internal standard, ensuring high specificity and accurate quantification.
Visualizing the Diagnostic Landscape
To better understand the biochemical and diagnostic pathways, the following diagrams are provided.
Caption: Biochemical pathway in MCAD deficiency.
Caption: Diagnostic workflow for MCAD deficiency.
Conclusion
Both acylcarnitine profiling and this compound analysis are powerful and reliable tools for the diagnosis of MCAD deficiency. The acylcarnitine profile, particularly from dried blood spots, is ideal for high-throughput newborn screening, enabling early detection and intervention. Urinary this compound serves as an excellent confirmatory test and is crucial for diagnosing symptomatic individuals who may present with normal or borderline acylcarnitine levels. The choice between these methods often depends on the clinical context, with a combined approach offering the most comprehensive diagnostic certainty. For researchers and drug development professionals, understanding the nuances of these biomarker analyses is essential for both clinical trial design and the development of novel therapeutic strategies for MCAD deficiency.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary medium-chain acylcarnitines in medium-chain acyl-CoA dehydrogenase deficiency, medium-chain triglyceride feeding and valproic acid therapy: sensitivity and specificity of the radioisotopic exchange/high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Link: A Comparative Guide to Urinary Hexanoylglycine Levels and MCAD Genotype
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the correlation between urinary hexanoylglycine concentrations and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency genotypes, supported by experimental data and detailed methodologies.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder of fatty acid oxidation, is characterized by the accumulation of specific metabolites, most notably this compound in the urine. The concentration of this biomarker is strongly correlated with the underlying genetic defect in the ACADM gene. This guide provides a comparative analysis of urinary this compound levels across various MCAD genotypes, offering valuable insights for diagnostic interpretation, patient stratification, and the development of therapeutic strategies.
Quantitative Data Summary
The following tables summarize urinary this compound levels observed in individuals with different MCAD genotypes compared to healthy controls. These values are compiled from multiple studies and are typically expressed in mmol/mol creatinine to normalize for urine concentration.
Table 1: Urinary this compound Levels by MCAD Genotype Category
| Genotype Category | Urinary this compound (mmol/mol creatinine) | Clinical State |
| Healthy Controls | < 2 | Asymptomatic |
| MCAD Deficiency (General) | Significantly increased | Asymptomatic & Acute |
| Heterozygous Carriers | < 2 | Asymptomatic |
Table 2: Urinary this compound Levels for Specific ACADM Genotypes
| Genotype | Urinary this compound (mmol/mol creatinine) | Notes |
| c.985A>G / c.985A>G (Homozygous) | 5 - >100 (can be significantly higher during acute illness) | This is the most common and severe genotype. |
| c.985A>G / Other Severe Mutation (Compound Heterozygous) | 5 - 15 | Levels are elevated, often in a range similar to homozygous individuals. |
| c.985A>G / c.199T>C (Compound Heterozygous) | Often lower than homozygous c.985A>G | The c.199T>C mutation is associated with a milder biochemical phenotype. |
| Other Compound Heterozygous Mutations | Variable, generally elevated | The specific level depends on the residual enzyme activity associated with the mutations. |
It is important to note that urinary this compound levels can fluctuate. During periods of metabolic stress or illness, concentrations can increase dramatically in individuals with MCAD deficiency. Conversely, in asymptomatic individuals, the levels may be lower but are typically still significantly elevated compared to healthy controls.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biochemical pathway affected by MCAD deficiency and a typical experimental workflow for diagnosis and genotype-phenotype correlation.
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the quantitative analysis of urinary organic acids, including this compound.
-
Sample Preparation:
-
A specific volume of urine, normalized to creatinine concentration (e.g., equivalent to 1 mg of creatinine), is used.
-
An internal standard, such as a stable isotope-labeled this compound, is added to the urine sample for accurate quantification.
-
The urine is acidified, typically with hydrochloric acid, to a pH of approximately 1.
-
-
Extraction:
-
Organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate or diethyl ether. This is usually performed twice to ensure complete extraction.
-
The organic layers are combined and dried under a stream of nitrogen gas.
-
-
Derivatization:
-
The dried extract is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification of this compound is achieved by comparing the peak area of the analyte to that of the internal standard.
-
ACADM Gene Sequencing
This protocol describes the general steps for identifying mutations in the ACADM gene.
-
DNA Extraction:
-
Genomic DNA is extracted from a whole blood sample collected in an EDTA tube. Standard DNA extraction kits are commercially available and widely used.
-
-
Polymerase Chain Reaction (PCR):
-
The coding regions and exon-intron boundaries of the ACADM gene are amplified using specific primers.
-
The PCR products are then purified to remove unincorporated nucleotides and primers.
-
-
Sanger Sequencing:
-
The purified PCR products are subjected to dideoxy chain-termination sequencing.
-
Each sequencing reaction contains a single primer, DNA polymerase, the four deoxynucleotide triphosphates (dNTPs), and a small amount of one of the four fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
The resulting fragments of varying lengths are separated by size using capillary electrophoresis.
-
A laser excites the fluorescent dyes, and a detector reads the color of the dye at each position, thereby determining the nucleotide sequence.
-
-
Next-Generation Sequencing (NGS) (Alternative):
-
NGS platforms can also be used for ACADM gene analysis, allowing for high-throughput sequencing of multiple genes or the entire exome.
-
This involves library preparation, cluster generation, sequencing, and data analysis to identify variants in the ACADM gene.
-
-
Sequence Analysis:
-
The obtained sequence is compared to the reference sequence of the ACADM gene to identify any variations (mutations).
-
Databases of known pathogenic variants are used to aid in the interpretation of the identified genetic changes.
-
Hexanoylglycine in MCAD Deficiency: A Comparative Guide to its Role in Longitudinal Monitoring
For Immediate Release
A Deep Dive into the Longitudinal Monitoring of Hexanoylglycine for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) Patients on Treatment
This guide offers an objective comparison of this compound (HG) as a biomarker for monitoring treatment efficacy in patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. While urinary HG is a well-established and highly specific diagnostic marker for MCAD deficiency, its role in the routine longitudinal monitoring of patients on treatment is less defined compared to plasma acylcarnitine profiles. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to aid researchers, scientists, and drug development professionals in understanding the current landscape.
Introduction to MCAD Deficiency and the Role of this compound
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to an inability to properly metabolize medium-chain fatty acids, resulting in their accumulation. Under conditions of metabolic stress, such as fasting or illness, this can lead to life-threatening episodes of hypoketotic hypoglycemia, lethargy, vomiting, and coma.
This compound, a conjugate of hexanoic acid and glycine, is a key abnormal metabolite that accumulates in MCAD deficiency. Its presence in urine is a highly specific indicator of the disorder.[1]
Comparative Analysis of Biomarkers for MCAD Deficiency Monitoring
The primary goal of treatment in MCAD deficiency is to prevent metabolic crises by avoiding fasting and providing a high-carbohydrate diet. L-carnitine supplementation is sometimes used, although its benefits are debated.[2] Monitoring the effectiveness of these treatments is crucial. The following table compares urinary this compound with plasma acylcarnitines, the current standard for monitoring.
| Biomarker | Sample Type | Utility in Diagnosis | Utility in Longitudinal Monitoring | Key Advantages | Key Limitations |
| This compound (HG) | Urine | High | Potentially useful, but not well-established for routine monitoring. | Highly specific for MCAD deficiency.[1] | Levels can normalize in asymptomatic patients, and there is a lack of extensive longitudinal data correlating levels with treatment adjustments.[3] |
| Acylcarnitines (C6, C8, C10) | Plasma/Blood Spot | High | Standard of care for monitoring treatment efficacy. | Reflects the immediate metabolic state and carnitine status. | Can be influenced by carnitine supplementation and may not always correlate perfectly with clinical well-being.[4] |
Quantitative Data on Urinary this compound Levels
The following table summarizes typical urinary this compound concentrations in various populations, providing a baseline for comparison. It is important to note the significant difference in HG levels between MCAD patients and healthy individuals, particularly during acute phases of the illness.
| Patient Group | Clinical State | Urinary this compound Level (µg/mg creatinine) | Reference |
| MCAD Patients | Acute Illness | 20 - 600 | [5] |
| MCAD Patients | Asymptomatic | 3 - 170 | [5] |
| Healthy Controls | N/A | 1 - 2 | [5] |
Note: These values are approximate and can vary between laboratories and analytical methods.
Experimental Protocols
Accurate and reliable quantification of this compound is essential for its use as a biomarker. The most common method is mass spectrometry-based.
Quantification of Urinary this compound by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a classic and reliable approach for the quantification of acylglycines.
1. Sample Preparation:
-
An internal standard, a stable isotope-labeled version of this compound (e.g., [¹³C₂]glycine-labeled this compound), is added to a known volume of urine.
-
The urine sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
2. Derivatization:
-
The dried residue is derivatized to make the this compound volatile for GC analysis. A common method is trimethylsilylation.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, which separates the components of the mixture.
-
The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
By comparing the signal intensity of the native this compound to that of the known amount of added internal standard, the concentration of this compound in the original urine sample can be accurately calculated.[1]
Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is increasingly used in clinical laboratories.
1. Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard is added to the urine sample.
-
The sample may undergo a simple dilution or a solid-phase extraction (SPE) cleanup to remove interfering substances.
2. LC Separation:
-
The prepared sample is injected into a liquid chromatograph. A reversed-phase column is typically used to separate this compound from other urine components.
3. MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
In the first mass analyzer, the parent ion of this compound is selected.
-
This parent ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides very high specificity.
-
Quantification is achieved by comparing the peak area of the native this compound to that of the internal standard.
Visualizing the Pathophysiology and Workflow
To better understand the context of this compound monitoring, the following diagrams illustrate the relevant biochemical pathway, a typical experimental workflow, and the logical flow of patient monitoring.
Caption: Biochemical pathway of fatty acid oxidation in MCAD deficiency.
Caption: Experimental workflow for urinary this compound analysis.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hexanoylglycine, Suberylglycine, and Phenylpropionylglycine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of three acylglycines—Hexanoylglycine, Suberylglycine, and Phenylpropionylglycine. These metabolites serve as crucial biomarkers in the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document outlines their biochemical properties, metabolic origins, and the analytical methods used for their quantification, supported by experimental data and detailed protocols.
Biochemical and Metabolic Profile
This compound, suberylglycine, and phenylpropionylglycine are all N-acylglycines, which are typically minor metabolites of fatty acids.[1][2][3] Their excretion in urine is significantly elevated in several inborn errors of metabolism, most notably MCAD deficiency, a common genetic disorder of mitochondrial fatty acid β-oxidation.[2][4]
This compound is formed from the conjugation of hexanoyl-CoA and glycine.[5] Its accumulation is a direct consequence of the impaired oxidation of medium-chain fatty acids.
Suberylglycine , a dicarboxylic acid, is formed via the glycine conjugation of suberyl-CoA.[6] Its presence in urine is also a key indicator of compromised medium-chain fatty acid metabolism.[6]
Phenylpropionylglycine is derived from the conjugation of 3-phenylpropionic acid with glycine.[3] 3-phenylpropionic acid is a product of anaerobic bacterial metabolism in the gut, highlighting the influence of the gut microbiome on the host's metabolic profile.[3][7]
The biosynthesis of these acylglycines is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT), which facilitates the conjugation of various acyl-CoA molecules with glycine.[3][5][8] This process is a detoxification pathway that helps to mitigate the accumulation of potentially toxic acyl-CoA esters.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, Suberylglycine, and Phenylpropionylglycine, including their molecular properties and urinary concentration ranges in both healthy individuals and those with MCAD deficiency.
| Property | This compound | Suberylglycine | Phenylpropionylglycine |
| Molecular Formula | C₈H₁₅NO₃ | C₁₀H₁₇NO₅ | C₁₁H₁₃NO₃ |
| Molecular Weight | 173.21 g/mol | 231.25 g/mol | 207.23 g/mol |
| Normal Urinary Concentration | < 2 µmol/mmol creatinine[6] | < 2 µmol/mmol creatinine[6] | < 2 µmol/mmol creatinine[6] |
| Pathological Urinary Concentration (MCAD Deficiency) | 5 - 15 µmol/mmol creatinine[6] | 4 - 13 µmol/mmol creatinine[6] | Significantly increased[4] |
Signaling and Metabolic Pathways
The formation of these acylglycines is intricately linked to the fatty acid β-oxidation pathway. In a healthy state, fatty acids are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. When MCAD is deficient, the β-oxidation of medium-chain fatty acids is blocked, leading to an accumulation of medium-chain acyl-CoAs. These are then shunted into alternative pathways, including conjugation with glycine to form acylglycines.
Experimental Protocols
The gold standard for the quantitative analysis of urinary acylglycines is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9][10][11] This method offers high sensitivity and specificity. A typical protocol is outlined below.
1. Sample Preparation
-
Objective: To isolate acylglycines from the urine matrix and prepare them for analysis.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic acylglycines.[12]
-
Elute the acylglycines from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Objective: To separate, detect, and quantify the target acylglycines.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Procedure:
-
Inject the reconstituted sample into the UPLC system.
-
Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution program.
-
Introduce the column effluent into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylglycine and their stable isotope-labeled internal standards.
-
Quantify the concentration of each analyte by comparing its peak area to that of its corresponding internal standard.
-
Concluding Remarks
This compound, suberylglycine, and phenylpropionylglycine are indispensable biomarkers for the diagnosis and management of MCAD deficiency and potentially other metabolic disorders. Their distinct origins—direct fatty acid metabolism for the former two and gut microbial metabolism for the latter—provide a comprehensive picture of an individual's metabolic state. The highly sensitive and specific UPLC-MS/MS methods allow for their accurate quantification, facilitating early diagnosis and intervention. Further research into the interplay between host and microbial metabolism, as highlighted by phenylpropionylglycine, may open new avenues for therapeutic strategies in metabolic diseases.
References
- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular genetic characterization and urinary excretion pattern of metabolites in two families with MCAD deficiency due to compound heterozygosity with a 13 base pair insertion in one allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Hexanoylglycine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for the cross-validation of hexanoylglycine quantification results between different laboratories. Ensuring the comparability and reliability of bioanalytical data is paramount in multicenter research and clinical trials. This document outlines the regulatory context, experimental design, and data analysis for successful inter-laboratory comparison of this critical biomarker.
This compound is a key biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. As research and clinical studies increasingly involve multiple analytical sites, the need for robust cross-validation of this compound measurements is essential to ensure data integrity and consistency.
Data Presentation: A Comparative Analysis
A successful inter-laboratory cross-validation demonstrates that different laboratories can produce comparable results when analyzing the same set of samples. The following table presents a hypothetical data set from a cross-validation study between two laboratories, "Laboratory A" and "Laboratory B," analyzing a series of quality control (QC) samples with known concentrations of this compound.
| QC Level | Nominal Concentration (µg/mL) | Laboratory A (Mean ± SD, µg/mL) | Laboratory B (Mean ± SD, µg/mL) | % Bias (Lab A vs. Nominal) | % Bias (Lab B vs. Nominal) | Inter-Laboratory % Bias |
| Low | 0.50 | 0.48 ± 0.04 | 0.52 ± 0.05 | -4.0% | +4.0% | -7.7% |
| Medium | 5.00 | 5.15 ± 0.31 | 4.90 ± 0.25 | +3.0% | -2.0% | +5.1% |
| High | 20.00 | 19.80 ± 1.19 | 20.50 ± 1.23 | -1.0% | +2.5% | -3.4% |
Note: The % Bias is calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. Inter-Laboratory % Bias is calculated as: ((Mean Conc. Lab B - Mean Conc. Lab A) / Mean Conc. Lab A) * 100.
Experimental Protocols
The following are detailed methodologies for the quantification of this compound in urine, which are foundational for a cross-validation study.
Method 1: Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely considered the gold standard for the accurate and precise quantification of small molecules like this compound.
1. Sample Preparation:
-
To a 100 µL aliquot of urine, add 10 µL of an internal standard working solution containing a stable isotope-labeled this compound (e.g., this compound-d3).
-
Acidify the sample by adding 50 µL of 0.1 M HCl to stabilize the analyte.
-
Perform solid-phase extraction (SPE) for sample cleanup and enrichment.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound and internal standard with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: e.g., m/z 174.1 -> 76.1
-
This compound-d3 (Internal Standard): e.g., m/z 177.1 -> 76.1
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Method 2: Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method is another robust technique for this compound quantification, requiring derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Follow the same initial sample preparation steps as for LC-MS/MS (addition of internal standard and acidification).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.
-
Heat the sample at 70°C for 30 minutes to complete the derivatization reaction.
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Select characteristic ions for the derivatized this compound and its internal standard.
-
Data Analysis: Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in a cross-validation study for this compound.
Caption: Inter-laboratory cross-validation workflow for this compound analysis.
Caption: Logical framework for achieving successful cross-validation of results.
Hexanoylglycine as a Prognostic Marker in MCAD Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hexanoylglycine and other key biomarkers used in the prognosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The information presented is supported by experimental data to aid in the evaluation of these markers for clinical and research applications.
Introduction to MCAD Deficiency and the Need for Prognostic Markers
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1] The condition can lead to a metabolic crisis, particularly during periods of fasting or illness, resulting in hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[1] Newborn screening (NBS) programs have significantly improved outcomes by enabling early diagnosis and management.[2][3] However, the clinical presentation of MCAD deficiency is variable, and reliable prognostic markers are crucial for risk stratification and optimizing individual patient management. This guide focuses on the comparative value of this compound and octanoylcarnitine (C8), the primary marker used in NBS, in predicting the long-term clinical course of MCAD deficiency.
Comparative Analysis of Prognostic Markers
The primary biochemical markers for MCAD deficiency are acylcarnitines, particularly octanoylcarnitine (C8), and urinary acylglycines, with this compound being a key analyte.[4][5] While both are established diagnostic markers, their utility in predicting the severity and long-term outcome of the disease is an area of active investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and octanoylcarnitine in different clinical states of MCAD deficiency.
Table 1: Urinary this compound Levels in MCAD Deficiency
| Clinical State | This compound Concentration (µmol/mmol creatinine) | Reference |
| MCAD Deficiency (Asymptomatic) | Elevated | [4] |
| MCAD Deficiency (Acute Phase) | Significantly Elevated | [4] |
| Healthy Controls | Undetectable or very low levels | [4] |
Table 2: Blood Octanoylcarnitine (C8) Levels in MCAD Deficiency
| Clinical State/Genotype | Octanoylcarnitine (C8) Concentration (µM) | Reference |
| MCAD Deficiency (NBS) | Significantly Elevated | [2] |
| Asymptomatic (later in life) | May normalize | [1] |
| Symptomatic Patients (Post-NBS) | Higher initial C8 on NBS | [6] |
| Homozygous (c.985A>G) | Higher C8 levels than other genotypes | [6] |
| Healthy Controls | Low levels | [2] |
Prognostic Value: A Comparative Overview
While both this compound and octanoylcarnitine are reliable for diagnosing MCAD deficiency, current evidence suggests a more established role for octanoylcarnitine as a prognostic indicator, particularly the initial levels from newborn screening.
A multicenter study in southwest Europe found that higher newborn screening C8 levels were associated with the c.985A>G homozygous genotype, which in turn was linked to a higher incidence of metabolic crises and mortality.[6] This suggests that the initial C8 level can be a valuable tool for identifying patients at higher risk for severe outcomes.
The prognostic value of this compound is less clearly defined in the literature. While its levels are significantly elevated during acute metabolic decompensation, its utility in predicting the likelihood of future events in an asymptomatic individual is not as well-documented as it is for C8.[4] Urinary acylglycine levels may even be normal in asymptomatic patients.[7] However, the persistent elevation of this compound in urine, even when plasma acylcarnitine levels have normalized, makes it a valuable confirmatory diagnostic marker.[4]
Experimental Protocols
Detailed methodologies for the quantification of this compound and octanoylcarnitine are essential for reproducible and comparable research. Below are summaries of commonly employed analytical techniques.
Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the analysis of acylglycines.
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to a specific volume of urine supernatant.
-
The sample is then subjected to solid-phase extraction (SPE) to isolate the acylglycines.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[8]
-
Quantification of Octanoylcarnitine in Dried Blood Spots by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
This is the standard method used in newborn screening programs for the rapid analysis of acylcarnitines.
-
Sample Preparation:
-
A small disk (e.g., 3.2 mm) is punched from the dried blood spot on the newborn screening card.
-
The blood spot punch is placed in a well of a microtiter plate.
-
An extraction solution containing methanol and a mixture of stable isotope-labeled internal standards for various acylcarnitines (including C8) is added to each well.
-
The plate is agitated to facilitate the extraction of the acylcarnitines from the blood spot.
-
The extract is then transferred to a new plate for analysis.[9]
-
-
FIA-MS/MS Analysis:
-
The prepared sample extract is directly injected into the mass spectrometer without prior chromatographic separation.
-
The mass spectrometer is operated in positive ESI mode.
-
A precursor ion scan of m/z 85 is often used to detect all acylcarnitines, as they characteristically produce a fragment ion at this mass-to-charge ratio upon collision-induced dissociation. Alternatively, MRM can be used for quantification of specific acylcarnitines.[9][10]
-
Visualizing the Metabolic Context and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the metabolic pathway of medium-chain fatty acid oxidation and a typical experimental workflow for biomarker analysis.
Caption: Simplified metabolic pathway of medium-chain fatty acid oxidation and the effect of MCAD deficiency.
Caption: Experimental workflow for the analysis of prognostic markers in MCAD deficiency.
Conclusion
Both this compound and octanoylcarnitine are indispensable biomarkers in the management of MCAD deficiency. For diagnosis, both markers show high sensitivity and specificity. However, in the context of prognosis, the initial octanoylcarnitine (C8) level measured during newborn screening currently has more evidence supporting its ability to predict the risk of future clinical events. Higher C8 levels have been associated with a more severe genotype and a greater likelihood of symptomatic episodes.
The prognostic value of this compound requires further investigation through long-term follow-up studies that correlate its levels with clinical outcomes. While it is a crucial confirmatory diagnostic marker, its role in predicting the long-term clinical trajectory of MCAD deficiency is not as well established as that of octanoylcarnitine. Future research should focus on prospective longitudinal studies that simultaneously measure both markers and correlate their concentrations with detailed clinical follow-up data to provide a more definitive comparison of their prognostic utilities. This will ultimately aid in the development of more personalized management strategies for individuals with MCAD deficiency.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Newborn screening for MCAD deficiency: experience of the first three years in British Columbia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCAD deficiency - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Hexanoylglycine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of hexanoylglycine, a laboratory chemical used as a biomarker, is crucial for maintaining a safe research environment and ensuring regulatory compliance.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.
Hazard Assessment and Safety Precautions
Before handling this compound, it is imperative to conduct a thorough hazard assessment. While comprehensive hazard data may be limited, it should be treated as a potentially hazardous substance. One supplier classifies it as a skin and eye irritant.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid Inhalation and Contact: Prevent the generation of dust and avoid direct contact with the skin and eyes.[2]
-
Ventilation: Handle the compound in a well-ventilated area to minimize inhalation exposure.
Waste Collection and Segregation
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[3][4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
Step-by-Step Collection Procedure:
-
Designated Waste Container: Collect all solid this compound waste, including contaminated items like weighing paper and spatulas, in a clearly labeled, dedicated waste container.[5] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[4]
-
Labeling: The waste container must be accurately labeled with the full chemical name ("this compound"), any known hazard classifications (e.g., "Irritant"), the accumulation start date, and the name of the principal investigator or laboratory.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7][8] This area should be away from general laboratory traffic and incompatible chemicals.[5][8]
Disposal Procedures
The final disposal of chemical waste must be conducted through your institution's EHS department or a certified chemical waste disposal company.[6][9] Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer. [5]
Disposal Workflow:
-
Request Pickup: Once the waste container is full or the project is complete, follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[6][7]
-
Documentation: Maintain a detailed log of all chemical waste generated, including the name of the compound, the approximate quantity, and the date of the disposal request.[5]
This compound Properties for Disposal Consideration
| Characteristic | Assessment for this compound | Disposal Implication |
| Physical State | Crystalline solid | Easier to contain than liquids or gases. |
| Hazard Classification | Skin and eye irritant (GHS07) | Requires appropriate PPE; segregate from non-hazardous waste. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in PBS (pH 7.2) | Do not dispose of solutions down the drain. Collect in a designated liquid waste container if applicable. |
| Reactivity | Likely stable under normal conditions. | Avoid mixing with strong oxidizing agents or other incompatible chemicals.[5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Hexanoylglycine
Essential Safety and Handling Guide for Hexanoylglycine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Standards |
| Eye Protection | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Impervious clothing / Laboratory coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | Recommended as a backup to engineering controls where risk assessment shows air-purifying respirators are appropriate.[1] |
Hazard Identification: this compound is classified as an irritant.[2] It can cause skin irritation (H315) and serious eye irritation (H319).[2] Therefore, avoiding contact with skin and eyes is critical.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound at room temperature in a well-ventilated area.[1] Keep the container tightly closed.
-
Incompatibilities: Avoid storage with strong oxidizing/reducing agents and strong acids.[1]
Preparation and Use
-
Engineering Controls: All handling of this compound should be conducted in a laboratory fume hood or with mechanical exhaust ventilation to minimize exposure.[1]
-
Avoiding Dust Formation: Take necessary precautions to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid breathing dust and ensure adequate ventilation.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Keep the spilled material in suitable, closed containers for disposal.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Container Disposal: Dispose of contaminated containers in the same manner as the chemical.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
Emergency Workflow for Chemical Spill
The following diagram illustrates the procedural flow for managing a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
